molecular formula C10H8BrNO B1267168 7-Bromo-4-methylquinolin-2(1h)-one CAS No. 89446-51-5

7-Bromo-4-methylquinolin-2(1h)-one

Cat. No.: B1267168
CAS No.: 89446-51-5
M. Wt: 238.08 g/mol
InChI Key: VLVDHSVVOTZPAH-UHFFFAOYSA-N
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Description

7-Bromo-4-methylquinolin-2(1h)-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVDHSVVOTZPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303614
Record name 7-bromo-4-methylquinolin-2(1h)-one
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-51-5
Record name 89446-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159382
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Record name 7-bromo-4-methylquinolin-2(1h)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-methyl-1,2-dihydroquinolin-2-one
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Foundational & Exploratory

7-Bromo-4-methylquinolin-2(1h)-one CAS number 89446-51-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromo-4-methylquinolin-2(1H)-one (CAS: 89446-51-5)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic organic compound belonging to the quinolinone class. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of a bromine atom at the 7-position and a methyl group at the 4-position is anticipated to modulate its physicochemical properties and biological efficacy, making it a compound of interest for screening libraries and as a building block for more complex molecules. This document provides a technical overview of its known properties, a representative synthesis protocol, and standard methodologies for its evaluation.

Core Properties and Data

While extensive experimental data for this specific molecule is limited in publicly accessible literature, the following tables summarize its fundamental chemical and physical properties based on available information.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 89446-51-5[3]
Molecular Formula C₁₀H₈BrNO[3]
Molecular Weight 238.08 g/mol [3]
Appearance Solid[3]
Melting Point 275-276 °C
SMILES O=C1NC2=CC(Br)=CC=C2C(C)=C1[3]
InChI Key VLVDHSVVOTZPAH-UHFFFAOYSA-N[3]
Topological Polar Surface Area 29.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 0
Spectral and Analytical Data
Data TypeExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinolinone ring system, a singlet for the methyl group, and a broad singlet for the N-H proton. The bromine at C7 would influence the splitting patterns and chemical shifts of the protons on the benzo-fused ring.
¹³C NMR Resonances for ten distinct carbon atoms, including the carbonyl carbon (C2), the carbon bearing the bromine (C7), the methyl carbon, and the remaining aromatic and vinylic carbons.
Mass Spec. A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom.
IR Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O (amide) stretch (around 1650-1680 cm⁻¹), and C=C aromatic stretches.

Synthesis and Experimental Protocols

The synthesis of 4-methylquinolin-2(1H)-ones is classically achieved via the Knorr quinoline synthesis or related methods involving the cyclization of a β-ketoanilide.[4] While a specific protocol for this exact compound is not detailed in the searched literature, the following is a representative experimental protocol based on this established methodology.

Representative Synthesis via Knorr Cyclization

The synthesis involves two primary steps: the formation of a β-ketoanilide intermediate from 3-bromoaniline and ethyl acetoacetate, followed by an acid-catalyzed intramolecular cyclization.

G reagents 3-Bromoaniline + Ethyl Acetoacetate intermediate N-(3-bromophenyl)-3-oxobutanamide (β-ketoanilide intermediate) reagents->intermediate Condensation (Heat) product This compound intermediate->product Cyclization (Strong Acid, e.g., H₂SO₄)

Caption: Knorr synthesis pathway for this compound.

Protocol 1: Synthesis of N-(3-bromophenyl)-3-oxobutanamide (Intermediate)

  • Materials:

    • 3-Bromoaniline

    • Ethyl acetoacetate

    • Toluene (optional, for azeotropic removal of water/ethanol)

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate.

    • Heat the mixture at 110-130 °C for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

    • Allow the reaction mixture to cool to room temperature. The crude product may solidify upon cooling.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to yield the purified N-(3-bromophenyl)-3-oxobutanamide intermediate.

Protocol 2: Acid-Catalyzed Cyclization

  • Materials:

    • N-(3-bromophenyl)-3-oxobutanamide

    • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

    • Crushed ice and water

  • Procedure:

    • Carefully add the purified N-(3-bromophenyl)-3-oxobutanamide intermediate (1 equivalent) in small portions to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 60-80 °C for 1-2 hours.

    • Monitor the reaction by TLC until the intermediate is consumed.

    • Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

    • Dry the solid product. Further purification can be achieved by recrystallization from a high-boiling solvent like glacial acetic acid or DMF to yield pure this compound.

Biological Activity and Evaluation

No specific biological activity or signaling pathway data has been published for this compound. However, the quinolinone class is rich in biological activity.[1] Substituted quinolines have shown potential as anticancer agents, and bromination can be a strategy to develop new antibacterial agents.[2][5] A logical first step in characterizing this compound would be to assess its general cytotoxicity against various cell lines.

Standard Experimental Workflow

The evaluation of a novel compound like this compound typically follows a standardized workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation synthesis Synthesis purification Purification (Recrystallization/ Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization screening Primary Screening (e.g., MTT Assay) characterization->screening secondary Secondary Assays (Mechanism of Action) screening->secondary

Caption: General workflow for novel compound evaluation.

Protocol 3: Cytotoxicity Evaluation using MTT Assay

This protocol provides a standard method for assessing the effect of the compound on cell viability and proliferation.[1][4]

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[2]

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • This compound (dissolved in DMSO to create a stock solution).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plates and a microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Add the diluted compound to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Safety and Handling

  • Hazard Classification: Acutely toxic (Oral, Category 4).[3] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

  • First Aid:

    • Inhalation: Move person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

Physical and chemical properties of 7-Bromo-4-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-methylquinolin-2(1H)-one is a halogenated derivative of the quinolinone scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route with detailed experimental considerations, and a summary of the potential, yet largely unexplored, biological activities. Due to the limited availability of specific experimental data for this compound, this guide draws upon information from structurally related molecules to provide a predictive and practical resource for researchers.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₈BrNO.[1] Key physical and chemical data are summarized in the table below. It is important to note that while basic identifiers are readily available, specific experimental data such as melting point, boiling point, and solubility are not widely reported in the literature. A commercial supplier, Sigma-Aldrich, indicates that they do not provide analytical data for this product, and the buyer is responsible for confirming its identity and purity.[1]

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
CAS Number 89446-51-5[1]
Appearance Solid[1]
SMILES O=C1NC2=CC(Br)=CC=C2C(C)=C1[1]
InChI 1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)[1]
InChI Key VLVDHSVVOTZPAH-UHFFFAOYSA-N[1]

Table 1: Physical and Chemical Properties of this compound.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the reaction of 3-bromoaniline with ethyl acetoacetate to form an enamine intermediate, followed by thermal cyclization.

G cluster_0 Proposed Synthesis of this compound 3-Bromoaniline 3-Bromoaniline Enamine_Intermediate Enamine_Intermediate 3-Bromoaniline->Enamine_Intermediate + Ethyl acetoacetate (Condensation) Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Enamine_Intermediate Cyclization Cyclization Enamine_Intermediate->Cyclization High Temperature This compound This compound Cyclization->this compound Intramolecular Cyclization

Figure 1: Proposed synthetic pathway for this compound.

General Experimental Protocol (Based on Conrad-Limpach Synthesis)

This protocol is a general guideline and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate (Enamine Intermediate)

  • Materials: 3-Bromoaniline, ethyl acetoacetate, catalytic amount of a weak acid (e.g., acetic acid), and a suitable solvent (e.g., toluene).

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.

    • Add a catalytic amount of acetic acid.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete (as indicated by the disappearance of starting materials), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude enamine intermediate. Purification can be achieved by recrystallization or column chromatography.

Step 2: Thermal Cyclization to this compound

  • Materials: Crude ethyl 3-(3-bromophenylamino)crotonate, high-boiling point solvent (e.g., diphenyl ether or Dowtherm A).

  • Procedure:

    • In a suitable reaction vessel, heat the high-boiling point solvent to approximately 250 °C.

    • Slowly add the crude enamine intermediate to the hot solvent.

    • Maintain the temperature and monitor the reaction by TLC.

    • Upon completion, allow the reaction mixture to cool. The product may precipitate upon cooling.

    • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinolinone ring, a singlet for the methyl group, and a singlet for the proton at the 3-position. The chemical shifts and coupling constants of the aromatic protons will be influenced by the bromo and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the quinolinone ring system, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the carbonyl group, and C-H and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of CO and other small fragments.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively reported. However, the quinolinone scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.

  • Anticancer Potential: Many quinoline and quinolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.

  • Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents. While the specific activity of this compound is unknown, related bromo-substituted quinolinone derivatives have shown antifungal activity.[3]

  • Antiviral Activity: A structurally related compound, 3,3′-Methylenebis(7-bromo-4-hydroxyquinolin-2(1H)-one), has been predicted through in silico studies to inhibit the SARS-CoV-2 3C-like protease, suggesting potential antiviral applications for this class of compounds.[4]

Workflow for Biological Evaluation

For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is proposed below.

G cluster_1 Biological Activity Screening Workflow Compound 7-Bromo-4-methyl- quinolin-2(1H)-one Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) Compound->Enzyme_Inhibition Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Antimicrobial->Mechanism Enzyme_Inhibition->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Figure 2: General workflow for the biological evaluation of this compound.

Conclusion

This compound is a substituted quinolinone with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data on its properties and synthesis are limited, this guide provides a foundational understanding based on available information and knowledge of related compounds. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and explore its biological activity profile. The protocols and workflows outlined herein offer a starting point for researchers to unlock the potential of this and similar heterocyclic compounds.

References

An In-depth Technical Guide to 7-Bromo-4-methylquinolin-2(1H)-one: Molecular Profile and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for 7-Bromo-4-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinolinone scaffold is a privileged structure found in numerous biologically active molecules, and its halogenated derivatives are key subjects of investigation for novel therapeutic agents.

Core Molecular Data

This compound is a solid compound characterized by a quinolinone core structure, with a bromine substituent at the 7-position and a methyl group at the 4-position.[1] Its key molecular identifiers and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Physical Form Solid[1]
SMILES String O=C1NC2=CC(Br)=CC=C2C(C)=C1[1]
InChI Key VLVDHSVVOTZPAH-UHFFFAOYSA-N[1]
Synonym 7-bromo-4-methyl-carbostyril

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, often involving the construction of the quinolinone ring followed by halogenation, or by utilizing a pre-halogenated starting material. A common and effective method for creating the 4-methylquinolin-2-one core is the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a β-ketoanilide.

The following diagram illustrates a proposed logical workflow for the synthesis of this compound, starting from 3-bromoaniline.

G A Start: 3-Bromoaniline + Ethyl Acetoacetate B Step 1: Acetoacetylation (Formation of β-Anilinocrotonate Intermediate) A->B Condensation C Step 2: Cyclization (Strong Acid, e.g., H₂SO₄) B->C Intramolecular Cyclization D Intermediate: 4-Methylquinolin-2(1H)-one C->D Yields E Step 3: Bromination (e.g., N-Bromosuccinimide in Acetic Acid) D->E Electrophilic Aromatic Substitution F Purification (Recrystallization / Chromatography) E->F Work-up G Final Product: This compound F->G Isolation

Caption: Proposed Synthesis Workflow for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on established chemical principles for quinolinone synthesis.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)but-2-enoate (Intermediate)
  • Reactants: In a round-bottom flask, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate.

  • Catalyst: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).

  • Reaction: Heat the mixture, typically at a temperature range of 80-120°C, with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

  • Work-up: Once the reaction is complete, the mixture is cooled. The resulting crude anilinocrotonate can be purified, or in some procedures, used directly in the next step. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Cyclization to form this compound
  • Cyclization Agent: The crude or purified ethyl 3-(3-bromophenylamino)but-2-enoate is added slowly to a pre-heated strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with vigorous stirring. The temperature is typically maintained above 100°C.

  • Reaction: The mixture is stirred at high temperature for a specified period (e.g., 1-3 hours) to ensure complete intramolecular cyclization.

  • Quenching: The hot reaction mixture is carefully poured onto crushed ice with stirring. This will cause the product to precipitate out of the acidic solution.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration.

  • Washing: The collected solid is washed thoroughly with water until the filtrate is neutral to remove any residual acid, followed by washing with a cold solvent like ethanol or diethyl ether to remove soluble impurities.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to yield the final product. The purity can be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Biological Context and Potential Applications

While specific biological pathways for this compound are not extensively documented in publicly available literature, the broader class of quinolinone derivatives is known for a wide range of pharmacological activities. Bromination of the quinolinone core is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.

Studies on related compounds suggest potential applications in areas such as:

  • Antibacterial Agents: The bromination of quinolin-4(1H)-ones has been explored as a strategy for developing new antibacterial agents.[2]

  • Anticancer Activity: Various substituted brominated quinolines have been synthesized and investigated for their potential as anticancer agents, showing inhibitory effects on cancer cell lines.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and mechanisms of action for this compound. The synthetic protocol outlined in this guide provides a basis for producing this compound for such investigational purposes.

References

Spectroscopic Analysis of 7-Bromo-4-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 7-Bromo-4-methylquinolin-2(1H)-one. Due to the limited availability of experimentally verified ¹H and ¹³C NMR data for this specific compound in public databases, this document presents predicted spectral data and outlines a comprehensive experimental protocol for its acquisition and analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinolinone derivatives in drug discovery and development.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated based on computational models and analysis of structurally similar compounds. It is crucial to note that experimental verification is required for precise structural elucidation.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.8br s1HN-H
~7.8d1HH-5
~7.4dd1HH-6
~7.6d1HH-8
~6.2s1HH-3
~2.5s3H-CH₃

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~163C-2
~145C-4
~140C-8a
~128C-6
~127C-5
~125C-4a
~120C-8
~118C-7
~115C-3
~18-CH₃

Experimental Protocols for NMR Spectroscopy

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocols are recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized and purified this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Utilize a high-purity deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice for quinolinone derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To prevent issues with shimming, it is advisable to filter the solution through a small plug of glass wool placed inside the pipette during the transfer to remove any particulate matter.

NMR Instrument Parameters

The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of 0 to 200 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and pick all peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.

G cluster_synthesis Synthesis and Purification cluster_nmr NMR Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_characterization Final Characterization Synthesis Synthesis of 7-Bromo-4- methylquinolin-2(1H)-one Purification Purification by Recrystallization/Chromatography Synthesis->Purification SamplePrep Sample Preparation (Dissolution in DMSO-d6) Purification->SamplePrep H1_Acquisition 1H NMR Data Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Data Acquisition SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Structure Structural Elucidation Analysis->Structure Final Confirmation of Structure and Purity Structure->Final

Workflow for Synthesis and NMR Analysis.

An In-depth Technical Guide on the Solubility of 7-Bromo-4-methylquinolin-2(1H)-one in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

7-Bromo-4-methylquinolin-2(1H)-one is a solid heterocyclic compound with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Its structure is characterized by a quinolinone core with a bromine substituent at the 7-position and a methyl group at the 4-position. Understanding its solubility is crucial for various applications, including in vitro assays, formulation development, and synthetic chemistry.

Data Presentation

Precise quantitative solubility data for this compound in DMSO and methanol are not publicly documented. The following table summarizes the status of the available data.

SolventChemical FormulaSolvent TypeSolubility Data
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData Not Publicly Available
MethanolCH₄OPolar ProticData Not Publicly Available

Given the common solubility trends of similar organic molecules, it is anticipated that this compound exhibits higher solubility in organic solvents like DMSO and methanol compared to aqueous solutions. However, experimental verification is essential.

Experimental Protocols

To determine the precise solubility of this compound, the equilibrium shake-flask method is the recommended standard. This method ensures the determination of the thermodynamic equilibrium solubility.

Shake-Flask Method for Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of this compound in DMSO and methanol.

Materials:

  • This compound (solid)

  • High-purity DMSO and methanol (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.

  • Solvent Addition: Accurately add a known volume of the desired solvent (DMSO or methanol) to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

  • Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standards and the filtered supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Excess Solid Compound add_solvent Add Known Volume of Solvent (DMSO or Methanol) start->add_solvent shake Agitate at Constant Temperature (24-48 hours) add_solvent->shake centrifuge Centrifuge to Pellet Excess Solid shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify end End: Determine Solubility quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationships in Solubility

The solubility of a compound is influenced by several interrelated factors. The diagram below outlines these key relationships.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility polarity_solute Polarity polarity_solute->solubility mw Molecular Weight mw->solubility crystal Crystal Lattice Energy crystal->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond Hydrogen Bonding h_bond->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Key Factors Influencing Compound Solubility.

The Rising Therapeutic Potential of Substituted Quinolinones: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Substituted quinolinone compounds are emerging as a significant class of heterocyclic molecules in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals, detailing the quantitative efficacy, experimental evaluation, and mechanisms of action of these promising therapeutic agents. The quinolinone scaffold has proven to be a versatile backbone for the development of novel anticancer and antimicrobial agents.[1][2][3]

Quantitative Analysis of Biological Activity

The therapeutic potential of substituted quinolinone derivatives is underscored by their potent activity in preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity of representative compounds, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Substituted Quinolinone Derivatives (IC50 in µM)
Compound/SeriesSubstitution PatternCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline 76-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016Not specified[4]
Quinoline 13C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3KDM5A/4B/4A/HER-2 Regulation[5]
Tetrahydroquinoline 184-acetamido-2-methyl-1,2,3,4-tetrahydroquinolineHeLa (Cervical)13.15KDM5A/4B/4A/HER-2 Regulation[5]
2-phenylquinolin-4-amine 7a2-phenylquinolin-4-amine derivativeHT-29 (Colon)8.12Apoptosis Induction (Caspase-3)[6]
2-phenylquinolin-4-amine 7d2-phenylquinolin-4-amine derivativeHT-29 (Colon)9.19Apoptosis Induction (Caspase-3)[6]
Tetrahydroquinolin-5(1H)-one 4j4,6,7,8-tetrahydroquinolin-5(1H)-one derivativeMCF-7 (Breast)0.003HER-2 & PDGFR-β Inhibition[7]
3,4-Dihydro-2(1H)-quinolinone D13N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamideHeLa (Cervical)1.34Tubulin Polymerization Inhibition[8]
Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one 3c5-(3-hydroxyphenyl)-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-oneA549 (Lung)5.9Tubulin Polymerization Inhibition[9]
Pyrazolo[4,3-f]quinoline 2EPyrazolo[4,3-f]quinoline derivativeMultiple< 8Topoisomerase IIα Inhibition[10]
Quinazolinone Hydrazide Triazole CM9Quinazolinone hydrazide triazole derivativeEBC-1 (Lung)8.6MET Kinase Inhibition[3][11]
Quinoline derivative 4cNot specifiedMDA-MB-231 (Breast)17Tubulin Polymerization Inhibition[12]
Table 2: Antimicrobial Activity of Substituted Quinolinone Derivatives (MIC in µg/mL)

| Compound/Series | Bacterial/Fungal Strain | MIC (µg/mL) | Reference | |---|---|---| | α-aminophosphonate 9g | S. aureus | 0.25 - 128 |[13] | | α-aminophosphonate 10k | E. coli | 0.25 - 128 |[13] | | α-aminophosphonate 9g | C. albicans | 0.25 - 32 |[13] | | Quinoxaline 10 | C. albicans | 16 |[1] | | Quinoxaline 10 | A. flavus | 16 |[1] | | Quinoxaline 2d | E. coli | 8 |[1] | | Quinoxaline 3c | E. coli | 8 |[1] | | Quinoxaline 2d | B. subtilis | 16 |[1] | | Indolizinoquinoline-5,12-dione 7 | E. coli ATCC25922 | 2 |[14] | | Indolizinoquinoline-5,12-dione 7 | MRSA | 2 |[14] | | Quinolinequinone QQ6 | E. faecalis | 4.88 |[15] | | Quinolinequinone QQ1 | S. aureus | 1.22 |[15] | | Quinolinequinone QQ5 | S. aureus | 1.22 |[15] | | Quinolinequinone QQ6 | S. aureus | 1.22 |[15] |

Key Signaling Pathways and Mechanisms of Action

Substituted quinolinone compounds exert their biological effects through the modulation of various cellular signaling pathways critical for cell survival, proliferation, and pathogenesis.

One of the primary mechanisms of anticancer activity involves the inhibition of key enzymes in signal transduction pathways. Several quinolinone derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER-2, PDGFR-β, and MET.[3][7][11] Inhibition of these kinases disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) PI3K PI3K RTK->PI3K Quinolinone Substituted Quinolinone Inhibitor Quinolinone->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinases by substituted quinolinones blocks the PI3K/Akt/mTOR signaling pathway.

Another significant anticancer mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9][12] By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Furthermore, certain quinolinone derivatives function as topoisomerase inhibitors.[10][16] Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition leads to DNA damage and cell death. This mechanism is also a hallmark of several established chemotherapeutic agents.

The antibacterial activity of quinolones is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.

Experimental Protocols

A generalized workflow for the initial assessment of the biological activity of novel substituted quinolinone compounds is outlined below. This workflow can be adapted based on the specific biological activity being investigated.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Substituted Quinolinone Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity In vitro Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Characterization->Antimicrobial Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Cytotoxicity->Enzyme_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Tubulin_Poly Tubulin Polymerization Assay Cytotoxicity->Tubulin_Poly Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis

Caption: General experimental workflow for evaluating the biological activity of substituted quinolinone compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Add the diluted compounds to the wells and incubate for 48-72 hours.[17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[17]

  • Solubilization and Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[17]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.[18]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate growth medium.[18]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[18]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound at various concentrations in an appropriate assay buffer.[19]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A compound that inhibits topoisomerase II will result in a higher proportion of supercoiled DNA compared to the control.[19]

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Initiation: The test compound is added to a solution of tubulin in a polymerization buffer. The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm in a spectrophotometer.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to a control.[12]

Conclusion

Substituted quinolinone derivatives represent a highly promising and versatile class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. Their diverse mechanisms of action, including the inhibition of key enzymes in critical signaling pathways and the disruption of essential cellular processes, provide multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and optimization of these potent biological agents. Further research into the structure-activity relationships and pharmacokinetic properties of substituted quinolinones will be crucial in translating their preclinical efficacy into clinical success.

References

Discovery and history of quinolinone derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Quinolinone Derivatives in Drug Development

The quinolinone scaffold, a bicyclic heterocyclic system, stands as a privileged structure in the landscape of medicinal chemistry. Its journey from an accidental discovery to a cornerstone of modern therapeutics is a testament to the power of chemical innovation and the relentless pursuit of novel disease treatments. This technical guide provides a comprehensive overview of the discovery and historical development of quinolinone derivatives, their diverse therapeutic applications, and the experimental methodologies that have underpinned their evolution. For researchers, scientists, and drug development professionals, this document offers a detailed exploration of the quinolinone core, supported by quantitative data, experimental protocols, and visualizations of key biological pathways.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of quinolinone-based drugs begins not with a targeted design, but with a serendipitous observation. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1] This compound, nalidixic acid, was technically a naphthyridone but is widely considered the progenitor of the entire quinolone class of antibiotics.[1][2][3][4] Its introduction into clinical practice in 1967 for the treatment of urinary tract infections marked the genesis of a new and powerful class of antibacterial agents.[1][2][3]

The initial quinolones, including nalidixic acid, had a limited spectrum of activity, primarily targeting Gram-negative bacteria.[2] The major breakthrough came in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[1][2][3] This modification dramatically expanded the antibacterial spectrum to include Gram-positive bacteria and improved the pharmacokinetic properties of these drugs.[1][2] Norfloxacin, developed in 1978, was a key milestone, and the subsequent development of ciprofloxacin in 1981 solidified the fluoroquinolones as a cornerstone of antibacterial therapy.[1][2] Over the decades, further structural modifications have led to the classification of quinolone antibiotics into generations, each with an enhanced spectrum of activity and improved safety profiles.[2]

Beyond Bacteria: The Versatility of the Quinolinone Scaffold

While the initial success of quinolinones was firmly rooted in their antibacterial prowess, the inherent versatility of the quinolinone scaffold soon led to its exploration in a multitude of other therapeutic areas. Medicinal chemists recognized that the quinolinone core could be functionalized at various positions to interact with a wide range of biological targets. This has led to the discovery and development of quinolinone derivatives with potent anticancer, anti-inflammatory, and other pharmacological activities.[5]

In oncology, quinolinone derivatives have emerged as a significant class of therapeutic agents.[5][6] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[5] The development of quinoline-based tyrosine kinase inhibitors, in particular, has been a major focus, leading to targeted cancer therapies.[7]

The anti-inflammatory potential of quinolinone derivatives has also been extensively investigated.[8] These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), offering potential new avenues for the treatment of a range of inflammatory diseases.[8]

Quantitative Data on the Biological Activity of Quinolinone Derivatives

The development of quinolinone derivatives has been guided by extensive structure-activity relationship (SAR) studies, with quantitative data on their biological activity being paramount. The following tables summarize key in vitro activity data for representative quinolinone derivatives across different therapeutic areas.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluoroquinolone Antibiotics

CompoundGenerationGram-Positive Bacteria (MIC90, µg/mL)Gram-Negative Bacteria (MIC90, µg/mL)
Nalidixic AcidFirst>328-16
CiprofloxacinSecond0.5-2.00.06-1.0
LevofloxacinThird0.5-2.00.12-2.0
MoxifloxacinFourth0.12-0.50.06-1.0

Note: MIC90 values are generalized and can vary depending on the specific bacterial species and strain.

Table 2: In Vitro Anticancer Activity of Representative Quinolinone Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (µM)
SunitinibTyrosine Kinase InhibitorVarious0.01 - 0.1
BosutinibTyrosine Kinase InhibitorVarious0.02 - 0.2
AmsacrineTopoisomerase II InhibitorVarious0.1 - 1.0
VoreloxinTopoisomerase II InhibitorVarious0.1 - 1.0
Unnamed Quinoline DerivativeEnhancer of Zeste Homologue (EZH2) InhibitorHCT-15 (colon)0.5
Unnamed 7-chloro-4-quinolinylhydrazone derivativeCytotoxic AgentSF-295 (CNS)0.314

Table 3: In Vitro Anti-inflammatory Activity of Representative Quinolinone Derivatives

CompoundTarget/MechanismAssayIC50 (µM)
Unnamed Quinoline DerivativePDE4 InhibitorPDE4 Enzyme Assay0.01
Unnamed Quinoline DerivativeCOX-2 InhibitorCOX-2 Enzyme Assay0.2
Unnamed Quinoline DerivativeTRPV1 AntagonistCalcium Influx Assay0.5
Quinoline-4-carboxylic acidInhibition of LPS-induced inflammationRAW264.7 macrophages~10

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinolinone derivatives are a direct result of their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The antibacterial action of quinolones is a classic example of targeted therapy. These drugs inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] Both enzymes are crucial for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[9]

G Quinolone Quinolone Antibiotic Gyrase_TopoIV Bacterial DNA Gyrase & Topoisomerase IV Quinolone->Gyrase_TopoIV Inhibits DNA_Replication DNA Replication & Repair Gyrase_TopoIV->DNA_Replication Prevents Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Mechanism of antibacterial quinolones.
Anticancer Activity: Targeting Tyrosine Kinases

Many quinolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs).[7] RTKs are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are constitutively active, leading to uncontrolled cell division. Quinolinone-based inhibitors bind to the ATP-binding site of the kinase domain, preventing phosphorylation and activation of downstream signaling molecules.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activates Quinolinone_Inhibitor Quinolinone-based Tyrosine Kinase Inhibitor Quinolinone_Inhibitor->RTK Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Inhibition of RTK signaling by quinolinones.
Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibition

Certain quinolinone derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating inflammation.[8][10] PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that has broad anti-inflammatory effects. By inhibiting PDE4, these quinolinone compounds increase intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production and a reduction in the activity of inflammatory cells.[11][12]

G Inflammatory_Stimuli Inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase Inflammatory_Stimuli->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) PDE4->cAMP Degrades Anti_inflammatory_Effects Anti-inflammatory Effects (e.g., decreased cytokine production) PKA->Anti_inflammatory_Effects Leads to Quinolinone_Inhibitor Quinolinone-based PDE4 Inhibitor Quinolinone_Inhibitor->PDE4 Inhibits

Mechanism of PDE4 inhibition by quinolinones.

Experimental Protocols

The synthesis and biological evaluation of quinolinone derivatives involve a range of established experimental protocols. The following provides an overview of key methodologies.

General Synthesis of the Quinolone Core: The Gould-Jacobs Reaction

A common and versatile method for constructing the quinolin-4-one core is the Gould-Jacobs reaction.[13] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[13]

Step 1: Condensation An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate, typically at elevated temperatures, to form an anilinomethylenemalonate intermediate.

Step 2: Thermal Cyclization The intermediate is heated in a high-boiling point solvent, such as Dowtherm A, to induce cyclization and form the 4-hydroxy-3-quinolinecarboxylate ester.

Step 3: Hydrolysis and Decarboxylation The ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by decarboxylation upon heating in an acidic medium to yield the final quinolin-4-one product.[13]

G Aniline Substituted Aniline Condensation Condensation Aniline->Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Ester 4-Hydroxy-3-quinolinecarboxylate Ester Cyclization->Ester Hydrolysis Hydrolysis & Decarboxylation Ester->Hydrolysis Quinolinone Quinolin-4-one Core Hydrolysis->Quinolinone

Workflow for the Gould-Jacobs reaction.
In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[14][15][16]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14][15]

  • Compound Treatment: The cells are then treated with various concentrations of the quinolinone derivative for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14][15][16]

  • Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14][16] The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[14]

G Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Quinolinone Derivatives Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Solubilization Add Solubilizing Agent Incubation->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Calculation Calculate IC50 Value Measurement->Calculation

Experimental workflow for the MTT assay.

The Future of Quinolinone Derivatives in Medicinal Chemistry

The journey of quinolinone derivatives, from an accidental discovery to a diverse class of therapeutic agents, is far from over. The continued exploration of this versatile scaffold holds immense promise for the development of new and improved treatments for a wide range of diseases. Advances in synthetic chemistry, computational modeling, and our understanding of disease biology will undoubtedly fuel the discovery of novel quinolinone-based drugs with enhanced potency, selectivity, and safety profiles. The quinolinone core, a true success story in medicinal chemistry, is poised to remain a critical component in the armamentarium of drug discovery for years to come.

References

7-Bromo-4-methylquinolin-2(1H)-one: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 7-Bromo-4-methylquinolin-2(1H)-one (CAS No: 89446-51-5). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely.

Chemical Identification and Physical Properties

IdentifierValueReference
Chemical Name This compound[1][2]
CAS Number 89446-51-5[1]
Molecular Formula C₁₀H₈BrNO[1][2]
Molecular Weight 238.08 g/mol [1][2]
Physical Form Solid[1]

Hazard Identification and Classification

This compound is classified as hazardous. The primary known hazard is acute oral toxicity.

Hazard ClassificationCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed
Specific target organ toxicity - single exposure---May cause respiratory irritation

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2][3]

First Aid Measures

Immediate medical attention is recommended in case of exposure. Always show the safety data sheet to the attending physician.[2]

Exposure RouteFirst Aid Protocol
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician.[2][4]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[2][4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Engineering Controls
  • Work with this compound in a designated, well-ventilated area, preferably within a chemical fume hood to control airborne dust.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)
Protection TypeSpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[4]To prevent eye contact which can lead to serious eye damage.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[4]To prevent skin contact and absorption.[4]
Respiratory Protection A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation.[4][5]To prevent inhalation of the substance.[4]
Work Practices
  • Avoid creating dust when handling the solid material.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Keep the container tightly closed when not in use.[4]

Storage
  • Store in a dry, cool, and well-ventilated place.[5]

  • Keep container tightly closed.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

Accidental Release and Disposal Measures

Accidental Release
  • Evacuate personnel to a safe area.[2]

  • Wear appropriate personal protective equipment (PPE) as outlined in Section 4.2.

  • Avoid dust formation.[2]

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.[2]

  • Do not let the product enter drains.[2]

Disposal
  • Dispose of the unused product and its container in accordance with local, regional, and national regulations.[4]

  • It is recommended to contact a licensed professional waste disposal service.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Fine dust dispersed in air may ignite.[5] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Logical Workflow for Safe Handling

Safe_Handling_Workflow start Start: Handling This compound assess_risk Assess Risks (Review SDS) start->assess_risk ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->ppe eng_controls Use Engineering Controls (Fume Hood) ppe->eng_controls handling Perform Experiment eng_controls->handling spill Spill Occurs? handling->spill spill_protocol Follow Spill Protocol (Evacuate, Contain, Clean) spill->spill_protocol Yes storage Store Properly (Cool, Dry, Ventilated) spill->storage No spill_protocol->handling waste_disposal Dispose of Waste (Follow Regulations) storage->waste_disposal decontaminate Decontaminate Work Area & Remove PPE waste_disposal->decontaminate end End decontaminate->end

Caption: Logical workflow for the safe handling of this compound.

References

InChI key and SMILES string for 7-Bromo-4-methylquinolin-2(1h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Bromo-4-methylquinolin-2(1H)-one, a substituted quinolinone of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identifiers, a plausible synthetic route with an experimental protocol, methods for biological evaluation, and its potential interaction with cellular signaling pathways.

Core Chemical Information

This compound is a heterocyclic organic compound featuring a quinolinone core structure. The presence of a bromine atom and a methyl group on the bicyclic system offers opportunities for further chemical modification and exploration of its structure-activity relationships.

Chemical Identifiers:

IdentifierValue
InChIKey VLVDHSVVOTZPAH-UHFFFAOYSA-N
SMILES O=C1NC2=CC(Br)=CC=C2C(C)=C1
CAS Number 89446-51-5
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol

Synthesis Protocol

Proposed Synthetic Pathway:

A plausible synthetic route involves the reaction of 3-bromoaniline with ethyl acetoacetate to form an enamine intermediate, which is then cyclized at high temperature to yield the desired product.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)crotonate (Enamine Intermediate)

  • Materials: 3-Bromoaniline, Ethyl acetoacetate, Glacial acetic acid (catalyst), Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.[1]

    • After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude ethyl 3-(3-bromophenylamino)crotonate.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Thermal Cyclization to 7-Bromo-4-hydroxy-2-methylquinoline

  • Materials: Ethyl 3-(3-bromophenylamino)crotonate, High-boiling point solvent (e.g., Dowtherm A).

  • Procedure:

    • The purified ethyl 3-(3-bromophenylamino)crotonate is added to a high-boiling point solvent in a reaction vessel suitable for high-temperature reactions.

    • The mixture is heated to approximately 250 °C to induce intramolecular cyclization and elimination of ethanol.[1]

    • The reaction is monitored for its completion, which can take from a few minutes to several hours.

    • Upon completion, the reaction mixture is allowed to cool, leading to the precipitation of the solid product.

    • The precipitated 7-Bromo-4-hydroxy-2-methylquinoline is collected by filtration and washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent and any soluble impurities.

    • Further purification can be achieved by recrystallization from a solvent such as dimethylformamide (DMF).

Biological Activity Evaluation

While specific biological activity data for this compound is not extensively documented in publicly available literature, quinolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. The following are standard experimental protocols that can be employed to assess the biological potential of this compound.

Anticancer Activity Screening (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Protocol:

    • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Antibacterial Activity Screening (Broth Microdilution Method):

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Protocol:

    • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculation: Add a standardized inoculum of the test bacteria to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Involvement

Some quinolone-2(1H)-one derivatives have been identified as inhibitors of the Hedgehog signaling pathway (HSP).[3] This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several types of cancer. Inhibition of this pathway can lead to a reduction in the expression of Gli transcription factors, which are key mediators of Hedgehog signaling.

Below is a simplified diagram illustrating the canonical Hedgehog signaling pathway and the potential point of inhibition by a quinolinone derivative.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) Binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Inhibits SUFU SUFU Smoothened (SMO)->SUFU Inhibits Gli Gli SUFU->Gli Sequesters Gli-Active Gli-Active Gli->Gli-Active Processing & Activation Target Gene Expression Target Gene Expression Gli-Active->Target Gene Expression Promotes Quinolinone 7-Bromo-4-methyl- quinolin-2(1H)-one Quinolinone->Smoothened (SMO) Potential Inhibition

Caption: A simplified diagram of the Hedgehog signaling pathway and a potential point of inhibition by a quinolinone derivative.

References

Quinolinone Compounds: A Comprehensive Technical Guide to Natural Sources, Analogs, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are privileged heterocyclic structures that form the core of a multitude of natural products and synthetic compounds with significant and diverse biological activities. Found in plants, fungi, and bacteria, these compounds have garnered substantial interest in the fields of medicinal chemistry and drug discovery. Their derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. This technical guide provides an in-depth overview of the natural sources of quinolinone compounds, their synthetic analogs, detailed experimental protocols for their isolation and evaluation, and an exploration of the key signaling pathways they modulate.

Natural Sources of Quinolinone Compounds

Quinolinone alkaloids are secondary metabolites produced by a variety of organisms. The primary natural sources include plants, fungi, and bacteria.

Plant-Derived Quinolinones

The plant kingdom is a rich source of quinolinone alkaloids, with the Rutaceae family being particularly prominent. Species such as Ruta graveolens (common rue) are known to produce a variety of these compounds.[1][2]

Table 1: Examples of Plant-Derived Quinolinone Compounds

Compound NamePlant SourcePart of PlantReference
1-methyl-2-[6'-(3'',4''-methylenedioxyphenyl)hexyl]-4-quinoloneRuta graveolensLeaves[1]
(4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diolRuta graveolensLeaves[2]
Fungal-Derived Quinolinones

Fungi, particularly of the Penicillium genus, are a prolific source of structurally diverse quinolinone compounds. These microorganisms often produce unique derivatives with potent biological activities.

Table 2: Examples of Fungal-Derived Quinolinone Compounds

Compound NameFungal SourceBiological ActivityReference
Pesimquinolones I and JPenicillium simplicissimumInhibitory activity on NO production[3]
Penicilloneines A and BPenicillium sp. GGF16-1-2 (starfish-derived)Antifungal[4]
Diastereomeric quinolinonesPenicillium janczewskii (marine-derived)Cytotoxic (moderate specificity on SKOV-3 cells)[5]
Bacterial-Derived Quinolinones

Certain bacteria, notably Pseudomonas aeruginosa, produce 2-alkyl-4-quinolones (AQs) that act as signaling molecules in quorum sensing, a mechanism of bacterial communication that regulates virulence gene expression.[6]

Table 3: Examples of Bacterial-Derived Quinolinone Compounds

Compound NameBacterial SourceFunctionReference
2-heptyl-4-quinolone (HHQ)Pseudomonas aeruginosaQuorum sensing signal[7]
2-nonyl-4-quinolone (NHQ)Pseudomonas aeruginosaQuorum sensing signal[7]
2-undecyl-4-quinolonePseudomonas aeruginosaQuorum sensing signal[7]
2-undecen-1′-yl-4-quinolonePseudomonas aeruginosaQuorum sensing signal[7]

Synthetic Analogues of Quinolinone Compounds

The structural simplicity and significant bioactivity of the quinolinone scaffold have inspired the synthesis of a vast number of analogues. A major class of synthetic quinolones are the fluoroquinolones, which are widely used as broad-spectrum antibiotics.[8]

Table 4: Examples of Synthetic Quinolinone Analogues and their Biological Activities

Compound Class/NameKey Structural FeaturePrimary Biological ActivityReference
Fluoroquinolones (e.g., Ciprofloxacin)Fluorine atom at C-6Antibacterial (DNA gyrase/topoisomerase IV inhibitor)[9]
4,6,7,8-tetrahydroquinolin-5(1H)-onesTetrahydroquinolinone coreAnticancer (HER-2 and PDGFR-β inhibition)
Quinoline-5-sulfonamidesSulfonamide group at C-5Anticancer, Antibacterial[10]
Iodo-quinoline derivativesIodine substitutionAntimicrobial[11]

Experimental Protocols

Isolation of Quinolinone Compounds from Natural Sources
  • Extraction: Air-dried and powdered plant material (e.g., leaves) is macerated with a suitable solvent like methanol at room temperature for an extended period (e.g., 20 days). The extract is then filtered and concentrated under reduced pressure.[12]

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield different fractions.

  • Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).

  • Purification: Fractions showing promising activity are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure compounds.[12]

  • Culturing and Extraction: The fungus is cultivated in a suitable liquid or solid medium. The culture broth and/or mycelium are extracted with an organic solvent like ethyl acetate.[13]

  • Concentration: The organic extract is concentrated in vacuo to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to isolate pure quinolinone compounds.[3]

  • Extraction: The bacterial culture supernatant is extracted with an appropriate organic solvent such as ethyl acetate.[6]

  • Separation and Quantification: The extracted quinolones can be separated and quantified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][14]

Synthesis of Quinolinone Analogues

Numerous synthetic methods have been developed for the construction of the quinolinone scaffold. The Gould-Jacobs reaction and the Combes quinoline synthesis are two classical and versatile methods.[15]

  • Reaction Setup: In a reaction vessel, dissolve the desired aniline and β-diketone in a suitable solvent.

  • Condensation: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to facilitate the condensation reaction.

  • Cyclization: The intermediate enamine undergoes thermal or acid-catalyzed cyclization to form the quinoline ring.

  • Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.[15]

Biological Activity Assays
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test quinolinone compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[16]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared.

  • Serial Dilution: The quinolinone compounds are serially diluted in a suitable growth medium in 96-well plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Signaling Pathways and Mechanisms of Action

Quinolinone compounds exert their biological effects by modulating various cellular signaling pathways.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

DNA_Gyrase_Inhibition cluster_replication Bacterial DNA Replication cluster_topoisomerase Topoisomerase Action DNA DNA Replication_Fork Replication Fork DNA->Replication_Fork Supercoiled_DNA Supercoiled DNA Replication_Fork->Supercoiled_DNA generates DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes supercoils Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->Replication_Fork allows progression Quinolinone Quinolinone Quinolinone->Inhibition Inhibition->DNA_Gyrase Inhibits

Inhibition of DNA Gyrase/Topoisomerase IV by Quinolinones.
Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some quinolinone derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory effects. This inhibition can occur at various levels, including preventing the nuclear translocation of the p65 subunit of NF-κB.[17][18]

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates p65_p50 NF-κB (p65/p50) p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n Nuclear Translocation IkB_p65_p50 IκB-p65/p50 Complex IkB_p65_p50->IkB releases IkB_p65_p50->p65_p50 releases Gene_Expression Pro-inflammatory Gene Expression p65_p50_n->Gene_Expression activates Quinolinone Quinolinone Quinolinone->Inhibition Inhibition->p65_p50_n Inhibits translocation

Inhibition of NF-κB Nuclear Translocation by Quinolinones.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain quinolinone derivatives have been developed as inhibitors of specific kinases within this pathway, such as p38 MAP kinase, demonstrating their potential as anticancer agents.[19]

MAPK_Pathway_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf p38 p38 Ras->p38 JNK JNK Ras->JNK MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Quinolinone Quinolinone Quinolinone->Inhibition Inhibition->p38 Inhibits

Inhibition of p38 MAP Kinase by Quinolinones.
Activation of the p53 Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Some quinolinone derivatives have been identified as antagonists of p53 transcriptional activity, while others may interact with and modulate the p53 pathway in different ways, highlighting the complexity of their interactions with this key cellular regulator.[20][21] Molecular docking studies suggest that some quinoline derivatives can bind to the DNA binding domain of p53.[20]

p53_Pathway_Modulation cluster_regulation p53 Regulation cluster_response Cellular Response DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 transactivates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes transactivates MDM2->p53 inhibits (degradation) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Quinolinone Quinolinone Quinolinone->Modulation Modulation->p53 Binds to and modulates activity

Modulation of the p53 Pathway by Quinolinones.

Conclusion

Quinolinone compounds, derived from a rich tapestry of natural sources and expanded upon by synthetic chemistry, represent a class of molecules with immense therapeutic potential. Their diverse biological activities, underpinned by the modulation of key cellular pathways, continue to make them a focal point of research in drug discovery and development. This technical guide provides a foundational understanding of the sources, isolation, synthesis, and biological evaluation of quinolinone compounds, intended to aid researchers in their quest for novel therapeutic agents. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

Methodological & Application

The Gould-Jacobs Reaction: A Versatile Approach to Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of 4-hydroxyquinolines and their corresponding keto-tautomers, quinolin-4-ones.[1][2] First described in 1939, this reaction has become integral to the fields of medicinal chemistry and drug development due to the prevalence of the quinolinone scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. The reaction sequence typically involves the condensation of a substituted or unsubstituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2][3] Subsequent optional steps of saponification and decarboxylation can yield the core 4-hydroxyquinoline structure.[2] While traditionally requiring high temperatures and prolonged reaction times, modern adaptations, particularly the use of microwave irradiation, have significantly enhanced reaction efficiency, offering shorter reaction times and improved yields.[1] This document provides detailed protocols for both the classical thermal and modern microwave-assisted Gould-Jacobs reaction, alongside comparative data to aid researchers in method selection.

Reaction Mechanism and Workflow

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:

  • Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2][3]

  • Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[3] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents or more efficiently through microwave irradiation.[3]

  • Saponification (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can then be subjected to saponification, typically using a strong base like sodium hydroxide. This step hydrolyzes the ester group to a carboxylic acid.[2]

  • Decarboxylation (Optional): The final step involves the decarboxylation of the quinoline-3-carboxylic acid, usually by heating, to yield the desired 4-hydroxyquinoline product.[2]

The overall workflow of the Gould-Jacobs reaction is depicted in the following diagram:

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates & Products Aniline Aniline Condensation Condensation Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate - EtOH Cyclization Thermal Cyclization CyclizedProduct Ethyl 4-hydroxyquinoline- 3-carboxylate Cyclization->CyclizedProduct Saponification Saponification (Optional) CarboxylicAcid 4-Hydroxyquinoline- 3-carboxylic Acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation (Optional) FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct - CO₂ Intermediate->Cyclization High Temp. CyclizedProduct->Saponification NaOH, H₂O CarboxylicAcid->Decarboxylation Heat

Caption: Generalized workflow of the Gould-Jacobs reaction.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Gould-Jacobs cyclization is highly dependent on the reaction conditions, particularly temperature and reaction time. The following tables summarize quantitative data for both classical thermal and microwave-assisted protocols.

Table 1: Classical Thermal Cyclization

EntrySolventTemperature (°C)Time (min)Yield (%)
1Diphenyl ether~25030-60Up to 95[4]
2Dowtherm A~25030-60High (not specified)[5]
3Mineral Oil200-250Not specifiedModerate (<30) without solvent, up to 95 with solvent[4]

Table 2: Microwave-Assisted Cyclization of Anilidomethylenemalonate [1]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125020121
2300202437
325060121
4300602428
53005Not specified47

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. In the microwave-assisted protocol, increasing the temperature from 250 °C to 300 °C significantly improves the yield. However, prolonged reaction times at very high temperatures can lead to product degradation, as seen by the decrease in yield from 20 minutes to 60 minutes at 300 °C. An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[1]

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[3]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Step 3: Saponification (Optional)

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation (Optional)

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxyquinoline-3-carboxylates

This protocol describes a rapid, one-step synthesis of the cyclized product from the starting materials using microwave irradiation.[1]

Materials:

  • Aniline (2.0 mmol, 1.0 eq)

  • Diethyl ethoxymethylenemalonate (6.0 mmol, 3.0 eq)

  • 2.5 mL microwave vial with a magnetic stirring bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold)

Procedure:

  • Reaction Setup: Add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes) as detailed in Table 2.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity. The product is typically of high purity (>95%).[1]

Signaling Pathways and Logical Relationships

The logical progression of the Gould-Jacobs reaction from starting materials to the final product, including the optional steps, can be visualized as follows:

Gould_Jacobs_Logic Start Aniline + DEEM Step1 Condensation (100-130 °C) Start->Step1 Intermediate Anilidomethylenemalonate Step1->Intermediate Step2 Thermal Cyclization (>250 °C or Microwave) Intermediate->Step2 CyclizedProduct 4-Hydroxy-3-carboalkoxyquinoline Step2->CyclizedProduct OptionalPath Optional Steps CyclizedProduct->OptionalPath Step3 Saponification (NaOH, Reflux) OptionalPath->Step3 Yes FinalProduct 4-Hydroxyquinoline OptionalPath->FinalProduct No CarboxylicAcid Quinoline-3-carboxylic Acid Step3->CarboxylicAcid Step4 Decarboxylation (Heat) CarboxylicAcid->Step4 Step4->FinalProduct

Caption: Logical flow of the Gould-Jacobs synthesis.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of quinolinones. While the classical thermal method is effective and can provide high yields, it requires harsh conditions. The advent of microwave-assisted synthesis offers a significant improvement, allowing for rapid, efficient, and often higher-yielding production of the desired quinolinone core structures. The choice between these protocols will depend on the available equipment, scale of the reaction, and the specific requirements of the target molecule. These detailed protocols and comparative data provide a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 7-Bromo-quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. The functionalization of the quinolone ring system is, therefore, of significant interest for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules.[1] This application note provides detailed protocols and data for the Suzuki-Miyaura cross-coupling of 7-bromo-quinolones with various arylboronic acids, enabling the synthesis of diverse 7-aryl-quinolone derivatives for screening and lead optimization in drug development programs.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle that begins with the oxidative addition of the 7-bromo-quinolone to a palladium(0) complex. This is followed by transmetalation with an arylboronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the 7-aryl-quinolone product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂(R²) transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product substrate 7-Bromo-quinolone (R¹-Br) substrate->oxidative_addition boronic_acid Arylboronic Acid (R²-B(OH)₂) base Base boronic_acid->base borate [R²-B(OH)₃]⁻ base->borate Activation borate->transmetalation Experimental_Workflow start Start reagents Combine 7-Bromo-quinolone, Arylboronic Acid, Catalyst, and Base in a reaction vessel start->reagents inert_atm Establish Inert Atmosphere (e.g., Nitrogen or Argon) reagents->inert_atm solvent_add Add Degassed Solvent inert_atm->solvent_add reaction Heat Reaction Mixture with Stirring solvent_add->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end End characterization->end Logical_Relationships reaction Suzuki-Miyaura Reaction Key Components substrates Substrates 7-Bromo-quinolone (Electrophile) Arylboronic Acid (Nucleophile) reaction->substrates catalyst_system Catalyst System Palladium Source Ligand reaction->catalyst_system base Base K₂CO₃ Cs₂CO₃ K₃PO₄ Na₂CO₃ reaction->base solvent Solvent Dioxane/H₂O DMF Toluene/H₂O DME/H₂O reaction->solvent pd_source Palladium Source Pd(PPh₃)₄ Pd(OAc)₂ Pd₂(dba)₃ Pd(dppf)Cl₂ catalyst_system:pd->pd_source:n ligand Ligand PPh₃ SPhos XPhos dppf catalyst_system:l->ligand:n

References

Application Notes: Synthesis of Bioactive Derivatives from 7-Bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] 7-Bromo-4-methylquinolin-2(1H)-one is a key synthetic intermediate, offering a reactive handle for the introduction of diverse functional groups at the 7-position through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.

These application notes provide detailed protocols for two of the most powerful and versatile palladium-catalyzed cross-coupling reactions for derivatizing this compound: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The resulting aryl, heteroaryl, and amino derivatives are of significant interest for screening in drug discovery programs.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organic halide and an organoboron compound, such as a boronic acid or ester.[2][3] This palladium-catalyzed reaction is highly valued for its broad substrate scope, mild reaction conditions, and tolerance of various functional groups, making it ideal for the synthesis of complex molecules like 7-aryl-4-methylquinolin-2(1H)-ones.[1][4]

General Reaction Scheme
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Conditions are based on established procedures for similar substrates.[1][5]

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O (4:1)10012~85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane11016~80-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)THF/H₂O (3:1)8018~75-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF10012~80-90

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification A 1. Add 7-Bromo-4-methylquinolin- 2(1H)-one, boronic acid, and base to a reaction flask. B 2. Add solvent. A->B C 3. Degas the mixture with Argon or Nitrogen for 15-20 min. B->C D 4. Add Pd catalyst and ligand. C->D E 5. Heat the reaction mixture with stirring. D->E F 6. Cool to room temperature. Dilute with water and extract with organic solvent (e.g., EtOAc). E->F Monitor by TLC/LC-MS until completion G 7. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate in vacuo. F->G H 8. Purify crude product via column chromatography or recrystallization. G->H I 9. Characterize the final product (NMR, MS, etc.). H->I

Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the appropriate degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water).

  • Spurge the resulting suspension with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and, if required, a ligand (e.g., SPhos, XPhos) under a positive flow of inert gas.

  • Heat the reaction mixture to the specified temperature (80-110 °C) and stir for the designated time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or recrystallization to afford the desired 7-aryl-4-methylquinolin-2(1H)-one derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly efficient method for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7] This reaction has revolutionized the synthesis of aryl amines, offering a broad scope for both the amine and aryl halide coupling partners under relatively mild conditions.[8][9] It is an indispensable tool for synthesizing 7-amino-4-methylquinolin-2(1H)-one derivatives, which are precursors to a variety of biologically active compounds.[10]

General Reaction Scheme
Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. Conditions are based on established procedures for similar substrates.[11]

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene10018~80-90
2AnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)1,4-Dioxane11020~75-85
3BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)t-BuOH9016~80-90
4Benzophenone Imine (NH₃ equiv.)Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012~70-80

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification A 1. Add 7-Bromo-4-methylquinolin- 2(1H)-one, Pd catalyst, ligand, and base to a reaction flask. B 2. Evacuate and backfill with an inert gas. A->B C 3. Add degassed solvent and the amine coupling partner. B->C D 4. Heat the reaction mixture with vigorous stirring. C->D E 5. Cool to room temperature. Filter through celite to remove insoluble salts. D->E Monitor by TLC/LC-MS until completion F 6. Concentrate the filtrate in vacuo. E->F G 7. Purify the crude residue by column chromatography or recrystallization. F->G H 8. Characterize the final product (NMR, MS, etc.). G->H

Experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or sealed vial), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., BINAP, XPhos), and the base (e.g., NaOtBu, K₃PO₄).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the degassed solvent (e.g., Toluene, 1,4-Dioxane) followed by the amine (1.1-1.5 equiv.).

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at the specified temperature (90-110 °C).

  • Stir the reaction mixture vigorously for the required time, monitoring its progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by silica gel column chromatography or recrystallization to yield the pure 7-amino-4-methylquinolin-2(1H)-one derivative.

References

Application Notes: 7-Bromo-4-methylquinolin-2(1H)-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-4-methylquinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone core. This scaffold is of significant interest in medicinal chemistry and drug development as it is a key structural component in numerous biologically active molecules.[1][2] The presence of a bromine atom at the 7-position provides a reactive handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[3] The methyl group at the 4-position and the lactam functionality offer further sites for modification, making this compound a valuable building block for creating libraries of novel compounds for screening and structure-activity relationship (SAR) studies.[1] These notes provide detailed protocols for the synthetic manipulation of this compound and its subsequent evaluation in a common biological assay.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueReference
CAS Number 89446-51-5[4]
Molecular Formula C₁₀H₈BrNO[4]
Molecular Weight 238.08 g/mol [4]
Appearance Solid[4]
InChI Key VLVDHSVVOTZPAH-UHFFFAOYSA-N[4]
SMILES String O=C1NC2=CC(Br)=CC=C2C(C)=C1[4]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound and the biological evaluation of the resulting products.

Protocol 1: Synthesis of 7-Aryl-4-methylquinolin-2(1H)-one via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to substitute the bromine atom at the C7-position with various aryl or heteroaryl groups. This reaction is a cornerstone for creating diverse compound libraries from the bromo-quinolinone scaffold.[3][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/Water mixture, 1,4-Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask), add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst (0.05 equivalents).

  • Heat the reaction mixture to a temperature between 80°C and 120°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically after 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-4-methylquinolin-2(1H)-one derivative.[3][6]

Protocol 2: N-Alkylation of the Quinolinone Core

This protocol details the alkylation of the nitrogen atom at the 1-position of the quinolinone ring, a common strategy to explore SAR and modify the physicochemical properties of the molecule.[1]

Materials:

  • 7-substituted-4-methylquinolin-2(1H)-one (from Protocol 1 or the starting material)

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.2 equivalents)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the 7-substituted-4-methylquinolin-2(1H)-one (1 equivalent) in DMF in a round-bottom flask.

  • Add the base (1.5 equivalents) to the solution.

  • Add the desired alkyl or benzyl halide (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress can be monitored by TLC. For less reactive halides, heating may be required.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with ethyl acetate (3x).[1]

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-alkylated quinolinone derivative.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration-dependent cytotoxic effect of the newly synthesized quinolinone derivatives on cancer cell lines, a crucial step in discovering potential anticancer agents.[7][8]

Materials:

  • Synthesized quinolinone derivatives

  • Human cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[7]

  • Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle control (DMSO only) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.[8]

Data Presentation: Anticancer Activity of Related Quinoline Scaffolds

The following table summarizes the anticancer activity of various quinoline and quinazolinone derivatives against different cancer cell lines, illustrating the potential of this chemical class. Data for newly synthesized derivatives of this compound would be presented similarly to facilitate SAR analysis.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-hydroxy-1-phenyl-2(1H)-quinoloneA549 (Lung)0.0298[7]
4-hydroxy-1-phenyl-2(1H)-quinoloneMDA-MB (Breast)0.0338[7]
6-Bromo quinazoline derivativeMCF-7 (Breast)15.85[7]
6-Bromo quinazoline derivativeSW480 (Colon)17.85[7]
7-hydroxy-4-phenylchromen-2-oneAGS (Gastric)2.63[7]
7-(3-Chloro-4-fluorophenyl)-dihydropyrrolo-quinazolinoneCholinesterase Inhibition6.084[5]

Visualizations

The following diagrams illustrate the synthetic and drug discovery workflows described in these application notes.

G cluster_synthesis Synthetic Workflow cluster_r1 C7-Position Derivatization cluster_r2 N1-Position Derivatization start This compound suzuki Suzuki-Miyaura Coupling start->suzuki alkylation N-Alkylation start->alkylation product1 7-Aryl-4-methylquinolin-2(1H)-one suzuki->product1 reagent1 Arylboronic Acid, Pd Catalyst, Base reagent1->suzuki Reagents product1->alkylation Further Modification product2 1-Alkyl-7-bromo-4-methylquinolin-2(1H)-one alkylation->product2 reagent2 Alkyl Halide, Base (K₂CO₃) reagent2->alkylation Reagents

Caption: Synthetic derivatization of the target intermediate.

G cluster_workflow Drug Discovery Workflow synthesis 1. Library Synthesis (Suzuki Coupling & N-Alkylation) screening 2. In Vitro Screening (e.g., MTT Cytotoxicity Assay) synthesis->screening data_analysis 3. Data Analysis (Calculate IC₅₀ Values) screening->data_analysis sar 4. Structure-Activity Relationship (SAR) Analysis data_analysis->sar hit_id 5. Hit Identification & Lead Optimization sar->hit_id hit_id->synthesis Iterative Refinement

Caption: Workflow from synthesis to hit identification.

References

Application Notes and Protocols: In Vitro Anticancer Activity Screening of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting key in vitro assays to evaluate the anticancer activity of quinolinone derivatives. Quinolinone and its derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including potent anticancer properties.[1][2][3][4] Accurate in vitro screening is a critical first step in the drug discovery pipeline to identify lead compounds and elucidate their mechanisms of action. The following sections detail methodologies for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, supported by data presentation guidelines and visualizations of relevant biological pathways and workflows.

Data Presentation: Cytotoxicity of Quinolinone Derivatives

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The tables below summarize the cytotoxic activity of various quinolinone derivatives against different cancer cell lines, providing a benchmark for comparison.

Table 1: IC50 Values of Various Quinolinone Derivatives in Breast Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
4bMCF-70.004[5]
4jMCF-70.002[5]
4kMCF-70.002[5]
4eMCF-70.003[5]
Staurosporine (Control)MCF-70.005[5]
11gMCF-7< 10[6]
2bMCF-7Not specified[7]
91b1MDA-MB-231Not specified[8]

Table 2: IC50 Values of Quinolinone Derivatives in Other Cancer Cell Lines

Compound/DerivativeCancer Cell LineTissue of OriginIC50 Value (µM)Reference
Compound 5PC-3Prostate Cancer1.29[1]
Indeno[1,2-c]quinoline 11bHeLaCervical CancerApprox. equal to lead[9]
Indeno[1,2-c]quinoline 11bA549Lung CancerApprox. equal to lead[9]
Pyrazolo[4,3-f]quinoline 2ENUGC-3, PC-3, etc.Various< 8[10]
Aminated Quinolinequinone (AQQ6)DU-145Prostate CancerCytotoxic at 1-5[3]
Quinazolinone 4Caco-2Colon Cancer23.31[11]
Quinazolinone 4HepG2Liver Cancer53.29[11]
Quinoline-chalcone 12eMGC-803Gastric Cancer1.38[12]
Quinoline-chalcone 12eHCT-116Colon Cancer5.34[12]
MPSQCOLO 205Colon Cancer15[13]

Experimental Workflow

A typical workflow for the initial in vitro screening of novel quinolinone derivatives involves a stepwise evaluation of cytotoxicity, followed by more detailed mechanistic studies on the most potent compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies (on Potent Compounds) cluster_2 Phase 3: Data Interpretation start Synthesized Quinolinone Derivatives culture Culture of Cancer Cell Lines (e.g., MCF-7, A549, PC-3) start->culture treatment Treat Cells with a Range of Derivative Concentrations culture->treatment mtt Cytotoxicity Assay (e.g., MTT Assay) treatment->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select compounds with low IC50 cellcycle Cell Cycle Analysis (Flow Cytometry) ic50->cellcycle pathway Target Analysis (e.g., Kinase Inhibition, Western Blot) apoptosis->pathway cellcycle->pathway conclusion Elucidate Mechanism of Action & Identify Lead Compounds pathway->conclusion

Caption: Standard workflow for in vitro screening of novel anticancer compounds.[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.[15][16][17]

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][16]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT-116).[18][19]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[15]

  • Quinolinone derivatives dissolved in Dimethyl Sulfoxide (DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (for formazan solubilization).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[15]

  • Drug Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).[15]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[16]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is widely used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]

Materials:

  • Cancer cells treated with quinolinone derivatives (at their IC50 concentration for 24-48 hours).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Annexin V Binding Buffer.

  • Phosphate-Buffered Saline (PBS), cold.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the quinolinone derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with FBS-containing medium. Centrifuge the cell suspension and collect the cell pellet.[16]

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16] Data analysis will quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[23]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Quinolinone derivatives often exert their anticancer effects by arresting the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[1][8][13][24] Flow cytometry analysis of PI-stained cells allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[7]

Materials:

  • Cancer cells treated with quinolinone derivatives.

  • Cold 70% Ethanol.

  • PI staining solution (containing RNase A).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells and treat with the quinolinone derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect cells by trypsinization, centrifuge, and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific staining of DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated using appropriate software.

Signaling Pathways and Mechanisms of Action

Quinolinone derivatives can modulate multiple signaling pathways critical for cancer cell survival and proliferation. Understanding these mechanisms is crucial for targeted drug development.[2][25] Many derivatives function as kinase inhibitors, targeting key enzymes in pathways like the PI3K/Akt/mTOR and Receptor Tyrosine Kinase (RTK) pathways.[1][11][14][26]

G cluster_0 Receptor Tyrosine Kinase (RTK) Inhibition cluster_1 Downstream Pathways RTK RTK (e.g., EGFR, VEGFR) RAS RAS-RAF-MEK-ERK Pathway RTK->RAS PI3K PI3K-Akt-mTOR Pathway RTK->PI3K Quinolinone Quinolinone Derivative Quinolinone->RTK Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival RAS->Proliferation PI3K->Proliferation G cluster_0 Induction of Apoptosis Quinolinone Quinolinone Derivative Bax Bax Quinolinone->Bax Upregulates Bcl2 Bcl-2 Quinolinone->Bcl2 Downregulates Mitochondria Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Cytochrome c release Bax->Mitochondria Bcl2->Mitochondria Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Note: A Comprehensive Protocol for the Biochemical Inhibition Assay of EZH2 by Quinolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2][4][5] Overexpression and gain-of-function mutations of EZH2 are implicated in numerous cancers, making it a prime target for therapeutic intervention.[1][2][4][5][6][7] Quinolinone-based compounds have emerged as a promising class of small molecule inhibitors targeting EZH2. This application note provides a detailed protocol for a biochemical assay to determine the inhibitory activity of quinolinone-based compounds on EZH2.

EZH2 Signaling Pathway and Inhibition

EZH2, as part of the PRC2 complex, transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27.[1][4] This trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin.[4] EZH2 inhibitors, including quinolinone-based compounds, typically act as SAM-competitive inhibitors, binding to the catalytic pocket of EZH2 and preventing the methyl transfer reaction.[3][4][5] This leads to a decrease in global H3K27me3 levels and the reactivation of tumor suppressor genes.[3][8]

EZH2_Signaling_Pathway cluster_nucleus Nucleus SAM SAM EZH2_complex PRC2 Complex (EZH2, EED, SUZ12) SAM->EZH2_complex Cofactor H3K27me3 H3K27me3 EZH2_complex->H3K27me3 Methylation Histone_H3 Histone H3 Histone_H3->EZH2_complex Substrate Gene_Silencing Transcriptional Repression H3K27me3->Gene_Silencing Quinolinone Quinolinone Inhibitor Quinolinone->EZH2_complex Inhibition

Caption: EZH2 signaling pathway and mechanism of quinolinone-based inhibitor action.

Experimental Protocols

This protocol is adapted from established chemiluminescent and fluorescence-based EZH2 inhibition assays.[6][8][9][10] It is designed for a 96-well or 384-well plate format, suitable for high-throughput screening.

Materials and Reagents
  • Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).

  • Substrate: Biotinylated histone H3 (21-44) peptide or full-length histone H3.

  • Cofactor: S-adenosyl-L-methionine (SAM).

  • Test Compounds: Quinolinone-based EZH2 inhibitors dissolved in 100% DMSO.

  • Positive Control: A known EZH2 inhibitor (e.g., GSK126, Tazemetostat).[8][11]

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA.

  • Detection Reagents:

    • For Chemiluminescent Assay: Anti-H3K27me3 primary antibody, HRP-labeled secondary antibody, chemiluminescent substrate.[6][9][10]

    • For Fluorescence-Based Assay (e.g., AlphaLISA): Streptavidin-coated donor beads, anti-H3K27me3 acceptor beads.[12][13]

  • Wash Buffer (for chemiluminescent assay): TBST (1x TBS, 0.05% Tween-20).

  • Blocking Buffer (for chemiluminescent assay): TBST with 2% BSA.

  • Plates: White or black 96-well or 384-well assay plates.

Assay Workflow Diagram

EZH2_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, SAM, Compounds) B 2. Add Assay Components to Plate (Buffer, Inhibitor/DMSO, Enzyme) A->B C 3. Pre-incubate Inhibitor and Enzyme B->C D 4. Initiate Reaction (Add Substrate and SAM) C->D E 5. Incubate at Room Temperature D->E F 6. Stop Reaction & Detect Signal (e.g., Add Antibodies/Beads) E->F G 7. Read Plate (Luminescence/Fluorescence) F->G H 8. Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: General experimental workflow for the EZH2 biochemical inhibition assay.

Detailed Assay Protocol (Chemiluminescent Method)
  • Compound Plating:

    • Prepare serial dilutions of the quinolinone-based test compounds in 100% DMSO.

    • Transfer a small volume (e.g., 100 nL) of the diluted compounds, positive control, and DMSO (vehicle control) to the assay plate.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the EZH2 enzyme solution by diluting the enzyme complex in cold assay buffer to the desired final concentration (e.g., 2 nM).[14]

    • Prepare the substrate/cofactor solution by diluting the histone H3 peptide and SAM in assay buffer to their final concentrations (e.g., 1.5 µM H3 peptide, 1 µM SAM).[3]

  • Enzyme and Inhibitor Incubation:

    • Add the diluted EZH2 enzyme solution to each well of the assay plate containing the compounds.

    • Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

  • Enzymatic Reaction:

    • Initiate the methyltransferase reaction by adding the substrate/cofactor solution to each well.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add the anti-H3K27me3 primary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the HRP-labeled secondary antibody diluted in blocking buffer and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.

  • Data Acquisition:

    • Immediately read the chemiluminescence signal using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Signal_compound is the signal from wells with the test compound.

    • Signal_DMSO is the signal from the vehicle control wells (maximum activity).

    • Signal_background is the signal from wells with no enzyme (minimum activity).

  • Determine IC50 Values:

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.[15][16]

Data Presentation

The inhibitory activities of a series of quinolinone-based compounds against wild-type (WT) and a common mutant (Y641F) EZH2 are summarized below. Cellular activity is assessed by measuring the inhibition of H3K27me3 levels in a relevant cancer cell line (e.g., A549 or HeLa) and by anti-proliferative effects (MTT assay).[17]

Table 1: Biochemical and Cellular Activity of Quinolinone-Based EZH2 Inhibitors

Compound IDEZH2 WT IC50 (nM)EZH2 Y641F IC50 (nM)Cellular H3K27me3 IC50 (nM)A549 Proliferation IC50 (µM)HeLa Proliferation IC50 (µM)
QN-0011.010.8515.22.13.5
QN-0021.671.4228.94.56.8
QN-0030.940.7912.51.82.9
GSK126 (Control)2.50.520.03.04.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific compounds and experimental conditions.[17][18][19]

Conclusion

This application note provides a detailed protocol for assessing the inhibitory activity of quinolinone-based compounds against the EZH2 enzyme. The described biochemical assay is robust, suitable for high-throughput screening, and allows for the determination of inhibitor potency (IC50). By following this protocol, researchers can effectively screen and characterize novel quinolinone-based EZH2 inhibitors for their potential as cancer therapeutics.

References

Application Notes and Protocols: Experimental Setup for 1,3-Dipolar Cycloaddition with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of complex heterocyclic structures incorporating the quinoline moiety via 1,3-dipolar cycloaddition reactions. The methodologies outlined are crucial for the development of novel therapeutic agents, leveraging the significant biological activities associated with quinoline and its derivatives.

Introduction

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings.[1][2] This approach is particularly valuable in medicinal chemistry for the synthesis of novel molecular scaffolds. Quinoline and its derivatives are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, making them attractive targets in drug discovery. The combination of the quinoline framework with other heterocyclic systems, such as pyrrolidines and pyrrolines, through 1,3-dipolar cycloaddition can lead to the generation of diverse and complex molecules with potential therapeutic applications.

This document details two key experimental protocols involving quinoline derivatives in 1,3-dipolar cycloadditions: the synthesis of pyrrolo[1,2-a]quinolines from quinolinium ylides and the synthesis of spiro[oxindole-3,3'-pyrrolines] containing a quinoline substituent.

Key Experiments and Methodologies

Experiment 1: Synthesis of Pyrrolo[1,2-a]quinolines via Formal [3+2] Cycloaddition of Quinolinium Ylides

This protocol describes the reaction of quinolinium salts with electron-poor alkenes, where the deprotonated quinolinium salt acts as a formal azomethine ylide.[3] This reaction provides a direct route to the pyrrolo[1,2-a]quinoline scaffold.

Experimental Workflow:

cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Work-up & Purification A Quinolinium Salt C Quinolinium Ylide (in situ) A->C Deprotonation B Triethylamine (Base) B->C E Pyrrolo[1,2-a]quinoline Product C->E [3+2] Cycloaddition D Electron-Poor Alkene (e.g., N-methylmaleimide) D->E F Reaction Mixture E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: Workflow for the synthesis of pyrrolo[1,2-a]quinolines.

Detailed Protocol:

  • Reactant Preparation: To a solution of the appropriate quinolinium salt (1.0 eq) in a suitable solvent (e.g., toluene), add the electron-poor alkene (e.g., N-methylmaleimide, 1.0 eq).

  • Ylide Generation and Cycloaddition: Add triethylamine (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at reflux for 1 hour.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

  • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and, if possible, by single-crystal X-ray diffraction to confirm the stereochemistry.[3]

Quantitative Data:

EntryQuinolinium SaltDipolarophileProductYield (%)
1Q⁺-CH₂-CO₂Me Br⁻N-methylmaleimideTetracyclic adduct 9[3]85
2Q⁺-CH₂-CONMe₂ Br⁻N-methylmaleimideTetracyclic adduct 10[3]88

Data extracted from a representative study.[3] Yields are for the isolated, purified products.

Experiment 2: One-Pot, Three-Component Synthesis of 2-(Quinolin-2-yl)-spiro[oxindole-3,3'-pyrrolines]

This protocol outlines a one-pot, three-component reaction involving an N-alkylisatin, 1-phenylimidazo[1,5-a]quinoline, and dimethyl acetylenedicarboxylate (DMAD) to synthesize novel spiro[oxindole-3,3'-pyrrolines] bearing a quinoline moiety.[4] In this reaction, the imidazo[1,5-a]quinoline acts as a precursor to a 1,4-dipole.

Logical Relationship of Reaction Components:

A 1-Phenylimidazo[1,5-a]quinoline C 1,4-Dipolar Intermediate A->C Reacts with B Dimethyl Acetylenedicarboxylate (DMAD) B->C E 2-(Quinolin-2-yl)-spiro[oxindole-3,3'-pyrrolines] C->E Trapped by D N-Alkylisatin D->E

Caption: Component relationship in the three-component reaction.

Detailed Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the N-alkylisatin (1.0 eq), 1-phenylimidazo[1,5-a]quinoline (1.0 eq), and dimethyl acetylenedicarboxylate (1.0 eq) in chloroform.

  • Reaction Conditions: Heat the mixture at approximately 60 °C for 24 hours.[4]

  • Monitoring: Follow the reaction progress using TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel.

  • Characterization: Analyze the structure of the purified spiro derivatives using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Quantitative Data:

EntryN-AlkylisatinProductYield (%)
1N-Methylisatin2-(Quinolin-2-yl)-spiro[oxindole-3,3'-pyrroline] derivative75
2N-Ethylisatin2-(Quinolin-2-yl)-spiro[oxindole-3,3'-pyrroline] derivative72
3N-Propylisatin2-(Quinolin-2-yl)-spiro[oxindole-3,3'-pyrroline] derivative70
45-Chloro-1-methylisatin5-Chloro substituted derivative78

Yields are based on a representative study and correspond to the isolated products.[4]

Applications in Drug Development

The synthesized quinoline-containing heterocyclic compounds are of significant interest to drug development professionals. The pyrroloquinoline scaffold is known to exhibit antibacterial and antifungal activities.[3] Spiro-heterocyclic systems, particularly those incorporating oxindole and quinoline motifs, have shown promise as anticancer agents and inhibitors of enzymes like chitin synthase, which is a target for antifungal drugs.[4][5][6] The protocols provided herein offer a robust foundation for the synthesis of compound libraries for high-throughput screening and lead optimization in various therapeutic areas. The structural diversity achievable through these cycloaddition strategies allows for fine-tuning of physicochemical properties and biological activities.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quinolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of quinolinone derivatives using High-Performance Liquid Chromatography (HPLC). Quinolinones are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[1] Accurate and reliable quantification of these compounds in various matrices such as pharmaceutical formulations and biological fluids is crucial for drug discovery, quality control, and safety assessment.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1]

Quantitative Data Summary

The following tables summarize typical performance characteristics and quantitative parameters for the analysis of various quinolinone derivatives by HPLC. These values are compiled from multiple studies and are intended to serve as a general guideline.

Table 1: HPLC Method Performance Characteristics for Quinolinone Derivative Analysis [1]

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[1]

Table 2: Examples of HPLC Methods for Specific Quinolinone Derivatives

AnalyteHPLC ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
QuinolineNewcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot Specified[2]
2(1H)-QuinolinoneNewcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot Specified[3]
Quinolinic acidNewcrom BHWater, Acetonitrile, and Phosphoric AcidNot Specified200[4]
8-hydroxyquinolinePrimesep 100Water, Acetonitrile, and Sulfuric Acid bufferNot Specified200[5]
Quinoline Yellow WSBIST A+ (5µm, 4.6x150 mm)Gradient of Acetonitrile and 5 mM TMDAP formate buffer (pH 4.0)1.0412[1]
N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl-4H-1,2,4-triazol-4-amine} (MMQMTA)HYPERSIL (C18, 5.0 x 250 x 4.6mm)Acetonitrile:Water (80:20 v/v)0.5340[6]
2-(1-Adamantyl)quinoline-4-carboxylic acidC18, 4.6 x 150 mm, 5 µmA: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient)1.0325[7]

Experimental Protocols

This section provides detailed methodologies for the HPLC analysis of quinolinones. These protocols are intended as a starting point and may require optimization for specific applications.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reverse-phase C18 column is a common choice for many quinolinone derivatives.[1] A typical dimension is 4.6 x 150 mm with 5 µm particle size.[1]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are common organic modifiers.[1] Water should be of high purity (e.g., Milli-Q).[1]

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) at a concentration of 0.1% is often added to the mobile phase to improve peak shape, especially for basic quinoline compounds.[1]

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.45 µm or 0.22 µm filters for sample clarification.[1]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.[1]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the quinolinone derivative reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a volumetric flask.[8]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).[8]

Sample Preparation

The sample preparation method will vary depending on the matrix.[1]

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.[1]

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.[1]

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.[1]

    • Dilute to volume with the same solvent.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation:

      • Add a precipitating agent (e.g., acetonitrile or methanol, typically 3 volumes) to the plasma sample.[1]

      • Vortex to mix and then centrifuge to pellet the precipitated proteins.[1]

      • Collect the supernatant for injection.[1]

    • Liquid-Liquid Extraction (LLE):

      • Mix the plasma sample with an immiscible organic solvent.[1]

      • The analyte will partition into the organic layer, which is then separated.[1]

      • Evaporate the organic layer and reconstitute the residue in the mobile phase.[1]

    • Solid-Phase Extraction (SPE):

      • Pass the sample through an SPE cartridge that retains the analyte.[1]

      • Wash the cartridge to remove interferences.[1]

      • Elute the analyte with a small volume of a strong solvent.[1]

HPLC Analysis Sequence
  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[1]

  • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.[1]

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.[1]

  • Sample Injections: Inject the prepared samples.[1]

  • Quality Control: Periodically inject a standard solution to check for system suitability and retention time stability.[1]

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[1]

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[1]

  • Quantification: Determine the concentration of the quinolinone derivative in the samples by interpolating their peak areas on the calibration curve.[1]

Visualizations

The following diagrams illustrate the key workflows in the HPLC analysis of quinolinones.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (Pharmaceutical or Biological) pharma_prep Dissolution & Sonication start->pharma_prep Pharmaceutical bio_prep Extraction (PPT, LLE, or SPE) start->bio_prep Biological filtration Filtration (0.45 µm filter) pharma_prep->filtration bio_prep->filtration hplc HPLC System (C18 Column) filtration->hplc detection UV/DAD Detection hplc->detection chromatogram Chromatogram detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification result Final Result (Concentration) quantification->result

Caption: General experimental workflow for HPLC analysis of quinolinones.

G cluster_validation Method Validation Parameters cluster_relationship Relationship specificity Specificity linearity Linearity accuracy Accuracy precision Precision lod LOD loq LOQ robustness Robustness method Validated HPLC Method reliable Reliable & Accurate Quantification method->reliable

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: 7-Bromo-4-methylquinolin-2(1H)-one in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methylquinolin-2(1H)-one is a heterocyclic organic compound that serves as a versatile building block in the synthesis of advanced functional materials. While direct applications of this compound in materials science are not extensively documented, its true value lies in its role as a key intermediate. The quinolin-2(1H)-one core is an excellent fluorophore, and the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the photophysical and electronic properties of the resulting materials.

These tailored molecules find applications as fluorescent probes for bioimaging and sensing, as well as active components in organic electronic devices such as Organic Light Emitting Diodes (OLEDs). This document provides an overview of the potential applications of this compound and detailed protocols for its utilization in the synthesis of functional materials.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Solid[1]
CAS Number 89446-51-5[1]

Core Application: Intermediate for Advanced Materials

The primary application of this compound in materials science is as a precursor for more complex molecules with desirable photophysical or electronic properties. The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl moieties.

G cluster_synthesis Synthesis of Functional Materials cluster_applications Material Applications start This compound coupling Suzuki-Miyaura Cross-Coupling start->coupling Arylboronic Acid, Pd Catalyst, Base product 7-Aryl-4-methylquinolin-2(1H)-one Derivatives coupling->product oled Organic Light Emitting Diodes (OLEDs) product->oled sensor Fluorescent Sensors & Probes product->sensor imaging Bioimaging Agents product->imaging

Logical workflow for the application of this compound.

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-4-methylquinolin-2(1H)-one via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture (4:1), toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

G cluster_workflow Suzuki Coupling Experimental Workflow a 1. Reagent Preparation b 2. Inert Atmosphere a->b Combine solids in Schlenk flask c 3. Solvent Addition b->c Evacuate and backfill with N₂/Ar d 4. Reaction c->d Add degassed solvent via syringe e 5. Work-up d->e Heat and stir (e.g., 80-110 °C) f 6. Purification e->f Cool, extract with organic solvent g 7. Characterization f->g Column chromatography

General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reagent Preparation: In a Schlenk flask or a sealable reaction vessel, combine this compound, the corresponding arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-methylquinolin-2(1H)-one.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications and Photophysical Data of Derivatives

By employing different arylboronic acids in the Suzuki coupling reaction, a diverse library of 7-aryl-4-methylquinolin-2(1H)-one derivatives can be synthesized. The photophysical properties of these derivatives are highly dependent on the nature of the appended aryl group. For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the absorption and emission characteristics.

The following table summarizes the photophysical properties of some 7-substituted quinolin-2(1H)-one derivatives, illustrating the potential of materials derived from this compound. Please note that these are examples of related compounds to demonstrate the effect of substitution on the quinolinone core.

Derivative Structure (Illustrative)λₘₐₓ (abs) (nm)λₘₐₓ (em) (nm)Quantum Yield (Φ)SolventPotential Application
7-(diethylamino)-3-formyl-quinolin-2(1H)-one~430~520-VariousFluorescent Probe Intermediate
7-(diethylamino)-chalcone derivative434 - 463502 - 606-VariousBioimaging, Fluorescent Sensor

Data presented is for analogous 7-substituted quinolin-2(1H)-one derivatives to demonstrate the tunability of photophysical properties.

Signaling Pathway for Fluorescent Sensing (Hypothetical)

Many fluorescent sensors based on the quinolinone scaffold operate via a Photoinduced Electron Transfer (PET) mechanism. In the "off" state, a quencher moiety donates an electron to the excited fluorophore, leading to non-radiative decay. Upon binding of an analyte, the electron-donating ability of the quencher is suppressed, inhibiting the PET process and "turning on" the fluorescence.

G cluster_pathway Hypothetical PET Sensing Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON a Excitation (hν) b Excited Fluorophore (Quinolinone Core) a->b d Ground State b->d Non-radiative decay c Quencher (Analyte Receptor) c->b PET e Excitation (hν) f Excited Fluorophore (Quinolinone Core) e->f h Fluorescence (hν') f->h g Analyte-Bound Receptor g->f PET Blocked

Generalized Photoinduced Electron Transfer (PET) mechanism.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functional organic materials. Its utility as a key intermediate allows for the creation of novel compounds with tailored photophysical and electronic properties for applications in fluorescent sensing, bioimaging, and organic electronics. The protocols and data provided herein offer a foundation for researchers to explore the potential of this compound in their respective fields. Experimental validation of the properties of newly synthesized derivatives is crucial for their successful application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Bromo-4-methylquinolin-2(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct route is the Knorr quinoline synthesis.[1][2] This method involves the acid-catalyzed cyclization of a β-ketoanilide, which is typically prepared in situ or in a separate step from 3-bromoaniline and ethyl acetoacetate.

Q2: I am getting a very low yield. What are the potential causes?

Low yields in the Knorr synthesis can stem from several factors:

  • Incomplete formation of the anilide intermediate: The initial condensation between the aniline and the β-ketoester may be inefficient.

  • Suboptimal cyclization conditions: The acid catalyst concentration, reaction temperature, and reaction time are critical for efficient cyclization.

  • Side reactions: The formation of isomeric impurities or polymeric tar can significantly reduce the yield of the desired product.[3]

  • Steric hindrance: Although less of a concern with the specified starting materials, steric bulk on either the aniline or the β-ketoester can impede the reaction.[4]

  • Purification losses: The product may be difficult to isolate from the crude reaction mixture, leading to apparent low yields.[3]

Q3: My product is a dark, tarry material. How can I prevent this?

Tar formation is a common issue in acid-catalyzed cyclization reactions, often due to polymerization of starting materials or intermediates under harsh conditions.[3] To minimize tarring:

  • Control the reaction temperature: Avoid excessively high temperatures during cyclization.

  • Optimize the addition of acid: Add the strong acid slowly and with efficient cooling to control the exotherm.

  • Use a milder catalyst: While sulfuric acid is common, consider using polyphosphoric acid (PPA) or triflic acid, which can sometimes give cleaner reactions.[2][5]

Q4: I am observing multiple spots on my TLC plate. What are the likely impurities?

Common impurities in the Knorr synthesis of this compound include:

  • Unreacted starting materials: 3-bromoaniline and ethyl acetoacetate.

  • The β-ketoanilide intermediate: If the cyclization is incomplete.

  • Isomeric products: Formation of the corresponding 4-hydroxyquinoline derivative is a known side reaction, particularly with insufficient acid.[2][5]

  • Polymeric byproducts: These often appear as a baseline streak on the TLC plate.

Q5: What are the best methods for purifying the final product?

Purification of this compound can be challenging. The most common techniques are:

  • Recrystallization: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixture of DMF and water are potential options.[1]

  • Column chromatography: Silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.[5] To prevent peak tailing, the silica gel can be deactivated with a base like triethylamine.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, side reactions, suboptimal conditions.Optimize reaction time and temperature. Ensure the correct aniline to β-ketoester ratio. Consider using a different acid catalyst (e.g., PPA, triflic acid).[2][5]
Formation of Dark Tar High reaction temperature, concentrated acid conditions.Maintain a lower reaction temperature. Add acid catalyst slowly with cooling. Use a moderator like ferrous sulfate in related quinoline syntheses.[3]
Multiple Spots on TLC Incomplete reaction, formation of isomers or byproducts.Monitor the reaction progress closely by TLC. Adjust the amount of acid catalyst to favor the formation of the desired 2-quinolone.[2][5] Isolate the main product using column chromatography.[5]
Product Discoloration (Yellow/Brown) Oxidation of the quinolinone ring.Store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5] Use degassed solvents for purification.[5]
Difficulty in Purification Presence of polar impurities, tar formation.Perform a preliminary purification by washing the crude solid with a non-polar solvent to remove less polar impurities. Use column chromatography with a deactivated silica gel.[5]

Experimental Protocols

Synthesis of N-(3-bromophenyl)-3-oxobutanamide (β-ketoanilide intermediate)

Materials:

  • 3-bromoaniline

  • Ethyl acetoacetate

  • Toluene

  • Catalytic amount of glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude N-(3-bromophenyl)-3-oxobutanamide. This intermediate can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Cyclization to this compound

Materials:

  • N-(3-bromophenyl)-3-oxobutanamide

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

Procedure:

  • Carefully add the crude N-(3-bromophenyl)-3-oxobutanamide to an excess of cold (0 °C) concentrated sulfuric acid or PPA with vigorous stirring.

  • Slowly warm the mixture to room temperature and then heat to 80-100 °C. The optimal temperature and time should be determined by monitoring the reaction with TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the washings are neutral.

  • The crude this compound is then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Visualizations

troubleshooting_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Monitoring (TLC) start->reaction workup Reaction Work-up & Purification reaction->workup Reaction Complete low_yield Low Yield? reaction->low_yield tar_formation Tar Formation? reaction->tar_formation multiple_spots Multiple Spots on TLC? reaction->multiple_spots product Pure Product workup->product optimize_conditions Optimize Temp, Time, Catalyst low_yield->optimize_conditions Yes control_temp Control Temperature & Acid Addition tar_formation->control_temp Yes adjust_acid Adjust Acid Ratio & Purify multiple_spots->adjust_acid Yes optimize_conditions->reaction Re-run Synthesis control_temp->reaction Re-run Synthesis adjust_acid->workup Proceed to Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

knorr_synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Products & Byproducts aniline 3-Bromoaniline condensation Condensation (Anilide Formation) aniline->condensation ketoester Ethyl Acetoacetate ketoester->condensation cyclization Acid-Catalyzed Cyclization condensation->cyclization product This compound cyclization->product side_product Isomeric Impurities / Tar cyclization->side_product

Caption: Reaction pathway for the Knorr synthesis of this compound.

References

Purification of crude 7-Bromo-4-methylquinolin-2(1h)-one by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 7-Bromo-4-methylquinolin-2(1h)-one by recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystal Formation Upon Cooling

  • Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?

  • Answer: The lack of crystal formation is a common issue that can stem from several factors:

    • Supersaturation Not Achieved: The solution may be too dilute for crystals to form.

      • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool again.

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at lower temperatures.

      • Solution: If you suspect the compound is too soluble, you may need to select a different solvent or use a solvent/anti-solvent system. An anti-solvent is a solvent in which the compound is insoluble. Dissolve the compound in a minimum amount of a "good" solvent and then slowly add the anti-solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.

    • Lack of Nucleation Sites: Sometimes, crystallization needs a surface to initiate.

      • Solution: Try scratching the inside of the flask just below the surface of the liquid with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can induce crystallization.

Issue 2: Oiling Out Instead of Crystallization

  • Question: My compound is separating as an oil instead of forming solid crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.

    • Solutions:

      • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.

      • Lower the Cooling Rate: Insulate the flask to slow down the cooling process. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature slowly.

      • Change Solvents: Select a solvent with a lower boiling point.

Issue 3: Low Recovery of Purified Product

  • Question: After recrystallization, my yield of pure this compound is very low. What could have gone wrong?

  • Answer: Low recovery can be due to several factors:

    • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the solution upon cooling.[1]

      • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost.

      • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.

      • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Issue 4: The Purified Crystals are Colored

  • Question: The starting crude material was colored, and the resulting crystals still have a noticeable color. How can I obtain a colorless product?

  • Answer: Colored impurities can often be removed using activated charcoal.

    • Procedure: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal. Be aware that some of the desired product may also be adsorbed by the charcoal, potentially reducing the overall yield. A second recrystallization may also be necessary to improve purity and color.

Data Presentation

Illustrative Solubility Data for this compound

SolventChemical FormulaSolvent TypeSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
EthanolC₂H₅OHPolar Protic~0.5~5.0
MethanolCH₃OHPolar Protic~0.8~7.0
AcetoneC₃H₆OPolar Aprotic~1.0~8.0
Ethyl AcetateC₄H₈O₂Polar Aprotic~0.3~4.0
TolueneC₇H₈Non-polar<0.1~1.5
HexaneC₆H₁₄Non-polar<0.01<0.1

Note: These values are hypothetical and for illustrative purposes only. Actual solubilities should be determined experimentally.

Experimental Protocols

General Protocol for the Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For quinolinone derivatives, polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate or acetone are often good starting points.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent to ensure a good recovery.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out cool->oil_out collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield Check Yield colored_crystals Colored Crystals collect->colored_crystals Check Purity concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent change_solvent Change Solvent oil_out->change_solvent low_yield->change_solvent charcoal Use Activated Charcoal and Re-recrystallize colored_crystals->charcoal concentrate->cool scratch_seed->cool slow_cool Cool More Slowly reheat_add_solvent->slow_cool slow_cool->cool change_solvent->start charcoal->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low solubility of quinolinone derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of quinolinone derivatives?

Quinolinone derivatives often exhibit poor water solubility due to their inherent molecular structure. Key contributing factors include:

  • Aromaticity and Planarity: The rigid and planar aromatic structure of the quinolinone core results in a stable crystal lattice. A significant amount of energy is required to break this lattice during dissolution.[1]

  • High Lipophilicity: Many quinolinone derivatives are highly lipophilic, meaning they are more soluble in fats and organic solvents than in water.[1]

  • Strong Intermolecular Interactions: Strong forces such as hydrogen bonding and π-π stacking between molecules in the solid state can hinder their interaction with water molecules, further limiting solubility.[1]

Q2: My quinolinone derivative is precipitating in my aqueous buffer. What initial troubleshooting steps can I take?

Precipitation is a common issue when diluting a stock solution of a quinolinone derivative into an aqueous medium. Here’s a systematic approach to troubleshoot this problem:

  • Lower the Final Concentration: The most straightforward solution is to determine the maximum solubility of your compound in the final aqueous medium by preparing serial dilutions.

  • Adjust the Co-solvent Concentration: If you are using a co-solvent like DMSO, slightly increasing its final concentration (e.g., from 0.1% to 0.5%) might maintain solubility. However, always run a vehicle control to check for any effects of the co-solvent on your experiment.

  • pH Modification: For quinolinone derivatives with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[2]

  • Gentle Warming and Sonication: Gently warming the solution or using a sonicator can provide the energy needed to overcome the crystal lattice and facilitate dissolution.

If these initial steps are unsuccessful, more advanced formulation strategies may be necessary.

Q3: Which advanced formulation strategies can I employ to enhance the solubility of my quinolinone derivative?

Several advanced techniques can be used to improve the aqueous solubility of quinolinone derivatives:

  • Co-solvents: Using water-miscible organic solvents such as DMSO, ethanol, and polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate lipophilic molecules within their hydrophobic cavity, forming water-soluble inclusion complexes.[3][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.

  • Solid Dispersions: Dispersing the quinolinone derivative in a hydrophilic polymer matrix in an amorphous state can prevent crystal lattice formation, thereby enhancing the dissolution rate and apparent solubility.[1]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanoscale increases the surface area, which can lead to improved dissolution rates and bioavailability.

Troubleshooting Guides and Protocols

Solubility Data of Representative Quinolinone Derivatives

The following tables provide quantitative solubility data for aripiprazole and ropinirole, two well-known quinolinone-related compounds, in various solvents and conditions.

Table 1: Solubility of Aripiprazole in Various Solvents

SolventDielectric ConstantSolubility (mg/mL)
Water80.10~0.000126
Ethanol24.30~1[6]
Propylene Glycol32.0087.6[7]
Polyethylene Glycol 400 (PEG 400)12.50> Dioxane[8]
Dioxane2.21> Ethyl Acetate[8]
Ethyl Acetate6.02> Ethanol[8]
Glycerin42.50> Hexane[8]
Hexane1.89< Glycerin[8]
Dimethyl Sulfoxide (DMSO)46.70~25[6]
Dimethylformamide (DMF)36.70~30[6]
Dichloromethane8.93Freely soluble[9]
Toluene2.38Sparingly soluble[9]
Methanol32.70Insoluble[9]

Table 2: Solubility of Ropinirole Hydrochloride in Physiological Media

MediumpHSolubility (mg/mL)
Deionized Water-133[10]
0.1 N HCl1.2> Acetate Buffer[10]
Acetate Buffer4.5< 0.1 N HCl[10]
Phosphate Buffer (PBS)6.8< 0.1 N HCl[10]
Phosphate Buffer (PBS)7.2~10[11]

Note: The relative solubility comparisons for some solvents are provided where exact numerical values were not available in the cited sources.

Experimental Protocols

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a phase-solubility study to determine the effect of HP-β-CD on the solubility of a quinolinone derivative.

Materials:

  • Quinolinone derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in the aqueous buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Excess Compound: Add an excess amount of the quinolinone derivative to each HP-β-CD solution.

  • Equilibration: Seal the containers and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[1]

  • Separation of Undissolved Compound: Centrifuge the suspensions at high speed (e.g., 10,000 x g for 30 minutes) to pellet the undissolved solid.[1]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved quinolinone derivative using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble inclusion complex.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method involves dissolving the drug and a hydrophilic polymer in a common solvent, followed by evaporation of the solvent to form a solid dispersion.

Materials:

  • Quinolinone derivative

  • Hydrophilic polymer (e.g., PVP K30, PEG 6000)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the quinolinone derivative and the hydrophilic polymer in the selected organic solvent. Common drug-to-polymer weight ratios to test are 1:1, 1:3, and 1:5.[1]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.[1]

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion, pulverize it, and pass it through a sieve.

  • Characterization: Characterize the solid-state properties of the dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

Visualizations

Troubleshooting Workflow for Low Solubility

The following diagram illustrates a systematic workflow for addressing low solubility issues with quinolinone derivatives.

TroubleshootingWorkflow cluster_Initial Initial Observation cluster_Tier1 Tier 1: Simple Adjustments cluster_Tier2 Tier 2: Advanced Formulations cluster_Tier3 Tier 3: Further Enhancement cluster_Outcome Outcome Precipitation Compound Precipitates in Aqueous Buffer pH_Adjust Adjust pH (for ionizable groups) Precipitation->pH_Adjust Ionizable? Co_Solvent Add Co-solvents (e.g., DMSO, Ethanol) Precipitation->Co_Solvent Non-ionizable Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) pH_Adjust->Cyclodextrin Ineffective Success Solubility Issue Resolved pH_Adjust->Success Success Co_Solvent->Cyclodextrin High toxicity or ineffective Co_Solvent->Success Success Solid_Dispersion Prepare Solid Dispersions (e.g., with PVP, PEG) Cyclodextrin->Solid_Dispersion Weak complexation Cyclodextrin->Success Success Nanoparticles Formulate as Nanoparticles Solid_Dispersion->Nanoparticles Further enhancement needed Solid_Dispersion->Success Success Nanoparticles->Success Success

Troubleshooting workflow for addressing solubility issues.
Signaling Pathway: VEGFR2 Inhibition by Quinolinone Derivatives

Certain quinolinone derivatives have been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[2][12][13]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK ERK/p38 MAPK Pathway VEGFR2->MAPK FAK FAK Pathway VEGFR2->FAK Quinolinone Quinolinone Derivative Quinolinone->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Invasion) PI3K_Akt->Angiogenesis MAPK->Angiogenesis FAK->Angiogenesis

VEGFR2 signaling pathway inhibition by quinolinone derivatives.
Signaling Pathway: mTOR Inhibition by Quinolinone Derivatives

Other quinolinone derivatives have been identified as inhibitors of the mTOR signaling pathway, which is implicated in cell growth and proliferation.[14][15][16][17]

mTOR_Pathway cluster_downstream_mTOR Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Quinolinone Quinolinone Derivative Quinolinone->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth BP1->CellGrowth

mTOR signaling pathway inhibition by quinolinone derivatives.
Logical Relationships in Formulation Strategies

This diagram illustrates the logical connections between different formulation strategies for improving the solubility of quinolinone derivatives.

FormulationStrategies cluster_compound Compound Properties cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Compound Poorly Soluble Quinolinone Derivative pH_Mod pH Modification Compound->pH_Mod Ionizable CoSolvency Co-solvency Compound->CoSolvency Lipophilic Complexation Cyclodextrin Complexation Compound->Complexation Forms inclusion complex Amorphization Solid Dispersion (Amorphization) Compound->Amorphization Crystalline ParticleSize Particle Size Reduction Compound->ParticleSize ImprovedSolubility Enhanced Aqueous Solubility pH_Mod->ImprovedSolubility CoSolvency->ImprovedSolubility Complexation->ImprovedSolubility Amorphization->ImprovedSolubility ParticleSize->ImprovedSolubility

Logical relationships between formulation strategies.

References

Technical Support Center: Optimizing Solvent Systems for Bromo-quinoline Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the column chromatography of bromo-quinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I select an appropriate initial solvent system for the purification of my bromo-quinoline derivative?

A1: The selection of an optimal mobile phase is critical for achieving good separation. The process should always begin with Thin Layer Chromatography (TLC) analysis. A common starting point for bromo-quinoline derivatives is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate.[1]

Begin by testing a mid-range polarity, for instance, a 7:3 or 8:2 ratio of hexane to ethyl acetate, and adjust the polarity based on the results.[1] The goal is to find a solvent system where the desired bromo-quinoline has an Rf value of approximately 0.3 to 0.4, as this often provides the best separation in column chromatography.[2][3][4]

Q2: My bromo-quinoline appears to be decomposing on the silica gel column. What can I do to prevent this?

A2: Decomposition of quinoline derivatives on silica gel is a frequent issue, primarily due to the acidic nature of the stationary phase. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, leading to degradation.[2] Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the slurry in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[2]

  • Use an Alternative Stationary Phase: If deactivating silica gel is insufficient, consider a less acidic stationary phase.[2] Good alternatives include neutral or basic alumina or Florisil.[2]

  • Minimize Contact Time: Employing flash chromatography with a shorter, wider column can reduce the time your compound is in contact with the stationary phase.[2]

Q3: I am struggling to separate my target bromo-quinoline from its isomers. How can I improve the separation?

A3: Separating isomers is challenging due to their very similar polarities.[2] To enhance resolution, consider the following approaches:

  • Optimize the Mobile Phase: Use TLC to screen a variety of solvent systems. A good starting point is a mixture of ethyl acetate and hexane or dichloromethane.[2] Systematically vary the ratio of the polar to non-polar solvent to maximize the Rf difference between the isomers.

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to better resolve compounds with similar polarities.[2]

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, alumina may offer different selectivity.[3]

  • Avoid Overloading the Column: Do not load too much crude material onto your column, as this leads to broad bands and poor separation. A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.[2]

Q4: My compound is streaking or tailing during chromatography. What are the common causes and solutions?

A4: Peak tailing can be caused by several factors, often related to interactions with the stationary phase or issues with the mobile phase.

  • Acidic Impurities or Compound Instability: The acidic nature of silica gel can cause basic compounds like bromo-quinolines to streak. Adding a small amount of triethylamine or pyridine to the mobile phase can block the active sites on the silica gel and improve the peak shape.[2]

  • Inappropriate Solvent: If the sample is not fully soluble in the mobile phase, it can lead to tailing. Ensure your chosen solvent system fully dissolves your compound.

  • Column Overloading: Applying too much sample can also cause streaking.

Q5: What should I do if my bromo-quinoline is either not eluting from the column or is eluting too quickly with the solvent front?

A5: This issue is directly related to the polarity of your mobile phase.

  • Compound Not Eluting: If your compound remains at the baseline of the TLC plate, your mobile phase is not polar enough.[3] You will need to increase the polarity of the eluent, for example, by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture.

  • Compound Eluting with Solvent Front: If your compound runs to the top of the TLC plate with the solvent front, your mobile phase is too polar.[2] In this case, you need to decrease the eluent's polarity by increasing the proportion of the non-polar solvent, such as hexane.[2]

Data Presentation

Table 1: Recommended Solvent Systems for Bromo-quinoline Chromatography

Solvent System Components (Non-polar:Polar)Typical RatiosTarget CompoundsNotes
Hexane / Ethyl Acetate9:1 to 1:1"Normal" polarity bromo-quinolinesA standard system, good for achieving fine separations.[5]
Petroleum Ether / Ethyl Acetate4:1Bromo-quinoline derivativesGood for separating closely related impurities.[3]
Dichloromethane / Methanol99:1 to 9:1More polar bromo-quinolinesEffective for compounds that do not move in less polar systems.[5]
Dichloromethane / n-hexane / Ethanol7:2.5:0.5Hydroxy-bromo-quinolinesA three-component system that can offer unique selectivity.[6]
Hexane / Diethyl Ether9:1 to 1:1Non-polar bromo-quinolinesAn alternative to ethyl acetate systems.[5]
Dichloromethane / 10% NH₄OH in Methanol99:1 to 9:1Basic bromo-quinolinesThe ammonia helps to prevent tailing of basic compounds.[5][7]

Table 2: Troubleshooting Common Issues in Bromo-quinoline Chromatography

IssuePossible CauseRecommended Solution
Low Yield Product is too soluble in the eluent and elutes too quickly.Use a less polar solvent system. Optimize using TLC to achieve an Rf of ~0.3-0.4.[3]
Product is not eluting from the column.The eluent is not polar enough. Gradually increase the solvent polarity.[3]
Co-elution of Impurities The solvent system lacks selectivity for the compounds.Try a different solvent system or stationary phase (e.g., alumina).[3]
Column was overloaded.Reduce the amount of crude material loaded onto the column.
Compound Decomposition The silica gel is too acidic.Deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.[2]
Split Peaks The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles or cracks.[3]
Contamination at the top of the column.If possible, carefully remove the top layer of silica and replace it with fresh stationary phase.

Experimental Protocols

Protocol 1: TLC Screening for Optimal Solvent System

  • Preparation: Dissolve a small amount of your crude bromo-quinoline mixture in a volatile solvent like dichloromethane or ethyl acetate.[1]

  • Spotting: Use a capillary tube to spot the solution onto the baseline of several TLC plates. Keep the spots small and well-separated.[1]

  • Development: Prepare a series of developing chambers with different solvent systems of varying polarities (e.g., Hexane:EtOAc 9:1, 4:1, 2:1). Place one TLC plate in each chamber.[3]

  • Visualization: Once the solvent front has nearly reached the top of the plates, remove them and mark the solvent front with a pencil. Visualize the spots under UV light.

  • Analysis: Calculate the Rf value for your target compound in each solvent system. The optimal system will give your product an Rf value of approximately 0.3-0.4 and show the greatest separation from all impurities.[3]

Protocol 2: General Column Chromatography Protocol for Bromo-quinoline Purification

  • Column Preparation: Prepare a slurry of silica gel in the least polar solvent system you plan to use, as determined by your TLC analysis.[2] If your compound is acid-sensitive, add 0.5-2% triethylamine to the eluent. Pour the slurry into your column and allow it to pack, ensuring an even and compact bed without air bubbles.[3] Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude bromo-quinoline in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution: Carefully add your chosen mobile phase to the column. Apply pressure using a pump or inert gas to maintain a steady flow rate.[2] If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Fraction Analysis: Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.[2]

  • Solvent Removal: Combine the fractions that contain the pure bromo-quinoline and remove the solvent using a rotary evaporator to obtain your purified product.[2]

Visualizations

Solvent_Optimization_Workflow start Start: Crude Bromo-quinoline Mixture tlc Perform TLC Screening with Varying Solvent Ratios (e.g., Hexane:EtOAc) start->tlc analyze_rf Analyze TLC Plates: Calculate Rf Values tlc->analyze_rf decision Is Product Rf ~0.3-0.4 with Good Separation? analyze_rf->decision run_column Run Column Chromatography with Optimal Solvent System decision->run_column  Yes adjust Adjust Solvent Polarity or Try New System decision->adjust No end End: Purified Bromo-quinoline run_column->end adjust->tlc

Caption: Workflow for optimizing a solvent system.

Troubleshooting_Poor_Separation start Problem: Poor Separation or Co-elution check_rf Is the Rf of the target compound ~0.3-0.4? start->check_rf adjust_polarity Adjust solvent polarity to achieve optimal Rf check_rf->adjust_polarity No check_loading Was the column overloaded? check_rf->check_loading Yes reduce_load Reduce sample load (Silica:Crude > 30:1) check_loading->reduce_load Yes check_streaking Is there streaking or tailing? check_loading->check_streaking No add_base Add triethylamine (0.5-2%) to the mobile phase check_streaking->add_base Yes new_system Try a different solvent system or stationary phase (e.g., Alumina) check_streaking->new_system No

Caption: Troubleshooting logic for poor separation.

References

How to avoid discoloration and oxidation of quinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline compounds. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the discoloration and oxidation of quinoline derivatives during laboratory experiments and storage.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline compound turning yellow or brown over time?

A1: Quinoline and its derivatives are prone to discoloration, typically turning from colorless or white to yellow and eventually brown upon storage. This is primarily due to two factors:

  • Oxidation: The nitrogen-containing heterocyclic ring is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by the presence of trace metal impurities which can catalyze oxidation reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the formation of colored degradation products.[1]

Q2: What are the common products of quinoline oxidation?

A2: The oxidation of quinoline can lead to several products, depending on the reaction conditions and the oxidizing agents involved. Common oxidation products include:

  • Quinoline N-oxide: Formed by the oxidation of the nitrogen atom in the pyridine ring.[2]

  • Hydroxyquinolines: Such as 2-hydroxyquinoline and 8-hydroxyquinoline, resulting from hydroxylation of the quinoline ring.[3]

  • Quinoline carboxylic acids: These can be formed under stronger oxidizing conditions where carbon-hydrogen bonds on the rings are oxidized.[2]

  • Quinone-like compounds: In some cases, oxidation can lead to the formation of compounds with a conjugated carbonyl system.[2]

Q3: Can I use my discolored quinoline compound in my experiment?

A3: It is generally not recommended to use a discolored quinoline compound without purification. The presence of colored impurities indicates that the compound has degraded, and these impurities may interfere with your reaction, leading to unexpected side products, lower yields, or inaccurate biological assay results.

Q4: What is the best way to store my quinoline derivatives to prevent degradation?

A4: To ensure the long-term stability of your quinoline compounds, they should be stored with the following precautions:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber glass vials or wrap the container with aluminum foil to protect the compound from light.[1]

  • Low Temperature: Store at low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation.

  • Airtight Container: Use a tightly sealed container with a secure cap to prevent moisture and air from entering.

Q5: Are there any additives I can use to improve the stability of my quinoline compounds?

A5: Yes, adding a small amount of an antioxidant can significantly inhibit oxidation. Common choices for organic compounds include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is effective at low concentrations (typically 0.01-0.1%).

  • α-Tocopherol (Vitamin E): A natural antioxidant that can also be used to prevent oxidation. Studies have shown that at a 1% concentration, α-tocopherol can be as effective as BHT.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with quinoline compounds.

Issue 1: My quinoline compound is changing color during column chromatography.
  • Potential Cause: Decomposition on silica gel. Standard silica gel is slightly acidic, which can catalyze the degradation of basic quinoline compounds. The large surface area and prolonged contact time during chromatography can exacerbate this issue.

  • Recommended Actions:

    • Deactivate the Silica Gel: Before running your column, flush it with your eluent containing a small amount of a base, such as 0.5-2% triethylamine or pyridine. This will neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For very sensitive compounds, Florisil or cellulose may be suitable alternatives.

    • Work Quickly: Run your column as efficiently as possible to minimize the contact time between your compound and the stationary phase.

    • Use an Inert Atmosphere: For highly sensitive derivatives, performing chromatography under a nitrogen or argon atmosphere can prevent oxidation on the column.

Issue 2: My reaction mixture containing a quinoline derivative darkens upon heating.
  • Potential Cause: Thermal decomposition or oxidation at elevated temperatures. The presence of oxygen in the reaction solvent can lead to rapid oxidation when heated.

  • Recommended Actions:

    • Degas Your Solvents: Before starting your reaction, ensure all solvents are thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas, or for more sensitive reactions, by using the freeze-pump-thaw method.

    • Maintain an Inert Atmosphere: Set up your reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox.

    • Lower the Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

Issue 3: My quinoline compound discolors during aqueous workup.
  • Potential Cause: pH-dependent degradation or oxidation in the presence of dissolved oxygen in the aqueous solution. The solubility and stability of quinoline derivatives can be pH-dependent.[4]

  • Recommended Actions:

    • Use Degassed Water: Prepare your aqueous solutions using deionized water that has been degassed by boiling and cooling under an inert gas or by sparging.

    • Work in a Separatory Funnel Under Inert Gas: If your compound is highly sensitive, you can perform the extraction in a separatory funnel that has been purged with nitrogen or argon.

    • Minimize Workup Time: Perform the extraction and subsequent drying steps as quickly as possible to reduce the exposure time to potentially degrading conditions.

Data Presentation

The stability of quinoline derivatives can be significantly affected by storage conditions. The following table summarizes a stability study on six quinolone compounds in raw milk, which can serve as a general reference for the impact of temperature and time.

Table 1: Stability of Quinolone Compounds in Raw Milk Under Various Storage Conditions [5]

Storage TemperatureDurationAverage StabilityObservations
4°C24 hoursHighMost quinolones exhibited high stability.
4°C48 hoursDegradation beginsDegradation was observed after 48 hours.
-20°C7 daysHighNo significant degradation was observed.
-20°C30 daysSlight DegradationA small amount of degradation (around 30%) was noted.
-80°C30 daysSlight DegradationSimilar results to -20°C storage.

Note: This data is for quinolone antibiotics in a specific matrix and should be used as a general guideline. It is highly recommended to perform a stability study on your specific quinoline derivative in the relevant solvent or matrix.

Experimental Protocols

Protocol 1: Long-Term Storage of a Quinoline Compound

This protocol describes the steps for preparing a quinoline derivative for long-term storage to minimize discoloration and oxidation.

  • Compound Preparation: Ensure your quinoline compound is pure and free of residual solvents. If the compound is a solid, dry it thoroughly under high vacuum.

  • Antioxidant Addition (Optional):

    • If your compound is a liquid, add a radical inhibitor like BHT to a concentration of 0.01% (w/w).

    • If your compound is a solid, you can dissolve it in a minimal amount of a volatile, inert solvent, add the BHT, and then remove the solvent under vacuum.

  • Inert Atmosphere Packaging:

    • Place the compound in a clean, dry amber glass vial.

    • Transfer the vial into a glovebox with a nitrogen or argon atmosphere.

    • Seal the vial tightly with a cap that has a PTFE liner.

    • For extra protection, the vial can be sealed with Parafilm.

  • Storage:

    • Wrap the vial in aluminum foil for additional light protection.

    • Place the vial in a secondary container.

    • Store in a refrigerator (2-8°C) or a freezer (-20°C).

Protocol 2: Degassing a Solvent Using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from a solvent for use in oxygen-sensitive reactions.

  • Preparation:

    • Place the solvent in a Schlenk flask that is no more than half full.

    • Add a magnetic stir bar if desired for later use.

    • Attach the flask to a Schlenk line.

  • Freezing:

    • Close the stopcock on the Schlenk flask.

    • Immerse the bottom of the flask in a Dewar containing liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the walls.

  • Pumping:

    • Once the solvent is completely frozen, open the stopcock to the vacuum manifold of the Schlenk line.

    • Allow the flask to remain under high vacuum for at least 5 minutes to remove the gases from the headspace above the frozen solvent.

  • Thawing:

    • Close the stopcock to the vacuum.

    • Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat:

    • Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gases are removed.

  • Final Step:

    • After the final thaw, backfill the flask with an inert gas (nitrogen or argon) from the Schlenk line. The solvent is now ready for use.

Visualizations

OxidationPathway cluster_products Degradation Products Quinoline Quinoline Compound N_Oxide Quinoline N-Oxide Quinoline->N_Oxide Oxidation Hydroxyquinoline Hydroxyquinoline Quinoline->Hydroxyquinoline Oxidation Colored_Polymers Colored Polymeric Byproducts Quinoline->Colored_Polymers Photodegradation Oxygen O₂ (Atmospheric Oxygen) Oxygen->N_Oxide Oxygen->Hydroxyquinoline Light Light (UV) Light->Colored_Polymers Quinone Quinone-like Compounds Hydroxyquinoline->Quinone Further Oxidation

Caption: General degradation pathways for quinoline compounds.

TroubleshootingWorkflow start Quinoline Compound Shows Discoloration q1 When did discoloration occur? start->q1 storage During Storage q1->storage Storage reaction During Reaction/ Workup q1->reaction Experiment chromatography During Column Chromatography q1->chromatography Purification storage_sol Solution: 1. Store under inert gas. 2. Protect from light. 3. Store at low temperature. 4. Consider adding an antioxidant (e.g., BHT). storage->storage_sol reaction_sol Solution: 1. Degas solvents (Freeze-Pump-Thaw). 2. Run reaction under inert atmosphere (N₂/Ar). 3. Use degassed aqueous solutions for workup. reaction->reaction_sol chromatography_sol Solution: 1. Deactivate silica gel with base (e.g., NEt₃). 2. Use alternative stationary phase (Alumina). 3. Minimize elution time. chromatography->chromatography_sol

Caption: Troubleshooting workflow for quinoline discoloration.

StabilizationProtocol start Start: Pure Quinoline Compound q_inert Is the compound highly sensitive? start->q_inert inert_ops Perform all steps under inert atmosphere (Glovebox/Schlenk Line) q_inert->inert_ops Yes standard_ops Standard Lab Bench (with precautions) q_inert->standard_ops No add_antioxidant Optional: Add Antioxidant (e.g., 0.01% BHT) inert_ops->add_antioxidant standard_ops->add_antioxidant package Place in amber vial add_antioxidant->package purge_seal Purge with N₂/Ar and seal tightly package->purge_seal store Store at low temperature (-20°C or 2-8°C) away from light purge_seal->store end End: Stabilized Compound store->end

Caption: Decision-making for stabilizing quinoline compounds.

References

Technical Support Center: Scale-Up Synthesis of Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of substituted quinolinones. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to larger-scale production of this important class of heterocyclic compounds.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during the scale-up synthesis of substituted quinolinones.

Q1: We are observing a significant drop in yield when scaling up our quinolinone synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. Similarly, inadequate heat removal can cause thermal runaway, degrading both reactants and products.[1]

  • Changes in Reaction Kinetics: The reaction kinetics can be influenced by the changing surface-area-to-volume ratio at a larger scale, which affects phase boundaries and mass transfer between phases.[1]

  • Solvent Effects: A solvent that was suitable for a small-scale reaction might not be optimal for a large-scale process due to factors like boiling point, viscosity, or safety considerations.[2][3]

Troubleshooting Steps:

  • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity.[1]

  • Optimize Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.[1]

  • Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.[1]

  • Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new scale. What worked optimally in a round-bottom flask may not be ideal in a 20L reactor.[1][2][3]

Q2: During the work-up of our large-scale quinolinone synthesis, we are struggling with product isolation and obtaining a consistent crystalline form. What could be the issue?

A2: Issues with product isolation and inconsistent crystallinity often point to problems with polymorphism and the crystallization process itself, which are critical to control at an industrial scale.

  • Polymorphism: Quinolinone derivatives can often exist in multiple crystalline forms (polymorphs), each with different physical properties such as solubility, stability, and melting point. The specific polymorph obtained can be highly sensitive to the crystallization conditions.[2][3]

Troubleshooting Steps:

  • Controlled Crystallization: Develop a controlled crystallization protocol. This includes defining the solvent system, cooling rate, agitation speed, and seeding strategy. Crashing the product out of solution by rapid cooling or adding a large volume of anti-solvent is likely to produce a mixture of polymorphs or an amorphous solid.[2][3]

  • Seeding: Introduce a small amount of the desired crystalline form (seed crystals) to the supersaturated solution to promote the growth of that specific polymorph.[2][3]

  • Preliminary Purification: If the crude product is an oil or does not crystallize well, consider a preliminary purification step such as column chromatography or a charcoal treatment to remove problematic impurities before attempting the final crystallization.[1]

  • Re-slurry: If an impure solid is obtained, a re-slurry in a suitable solvent where the product has low solubility but the impurities are more soluble can be an effective purification method.[1]

Q3: We are noticing the formation of new, unidentified impurities in our large-scale synthesis that were not present in our lab-scale batches. How can we identify and minimize them?

A3: The appearance of new impurities on scale-up is often due to the extended reaction times or higher temperatures in localized regions of the reactor.

Troubleshooting Steps:

  • Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, LC-MS) to monitor the formation of impurities over time. This can help to determine the optimal reaction time to maximize product yield while minimizing impurity formation.

  • Identify Side Reactions: Common side reactions in quinolinone syntheses include self-condensation of carbonyl compounds, polymerization, and the formation of regioisomers.[4][5][6] For instance, in the Friedländer synthesis, using an unsymmetrical ketone can lead to different condensation products.[5]

  • Milder Reaction Conditions: Traditional quinolinone syntheses often employ harsh conditions like high temperatures and strong acids or bases.[3][5][7] Modern protocols often utilize milder catalysts and conditions to improve selectivity and reduce byproduct formation.[5][7]

Q4: Our Friedländer synthesis is giving very low yields and multiple side products on a larger scale. How can we optimize it?

A4: Low yields and side product formation in the Friedländer synthesis are often related to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.[5]

Troubleshooting Steps:

  • Milder Conditions: Traditional methods often use high temperatures and strong acids or bases, which can reduce yields.[5] Modern protocols utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[5]

  • Catalyst Selection: A wide range of catalysts has been shown to improve the efficiency of the Friedländer reaction. Consider screening different acid or base catalysts to find one that is optimal for your specific substrates.[3][5]

  • One-Pot Procedures: Some modern variations of the Friedländer synthesis, such as those using in-situ reduction of o-nitroarylcarbaldehydes, can be performed as a one-pot process, which can be more efficient and scalable.[2]

Q5: The cyclization step of our Conrad-Limpach synthesis is failing or giving a very low yield at scale. What should we do?

A5: The high-temperature thermal cyclization in the Conrad-Limpach synthesis (often >250°C) is a critical and challenging step.[5][8]

Troubleshooting Steps:

  • Temperature Control: Ensure your large-scale reactor can safely and consistently reach and maintain the required high temperature. Use a high-temperature thermometer and a suitable heating system.[5]

  • Solvent Choice: The use of a high-boiling, inert solvent like mineral oil or Dowtherm A is crucial for achieving high yields in the cyclization step.[5][9]

  • Acid Catalysis: The reaction mechanism involves tautomerizations that are catalyzed by strong acids. Ensure that the intermediate Schiff base is formed correctly in the first step, which may require catalytic acid.[5]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for a Generic Quinolinone Synthesis.

ParameterLab-Scale (10g)Scale-Up (500g)Rationale for Change on Scale-Up
Reactant A 10.0 g500.0 gDirect scale-up of mass.
Reactant B 1.2 equivalents1.1 equivalentsImproved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities.[1]
Catalyst Loading 2 mol%1.5 mol%Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.[1]
Solvent Volume 100 mL4.0 LSolvent volume is increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1]
Reaction Temp. 80 °C (oil bath)75-80 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[1]
Reagent Addition Added in one portionAdded over 1 hourControlled addition to manage the exotherm and prevent localized high concentrations.[1]
Reaction Time 4 hours6 hoursLonger reaction times may be required to ensure complete conversion due to mass transfer limitations.[1]
Work-up Quench with water, extract with ethyl acetateQuench with a calculated amount of water, phase split, and extractAt a larger scale, a proper phase split is more efficient than multiple small extractions.[1]
Purification Flash column chromatographyRecrystallization from a suitable solvent systemRecrystallization is a more scalable and economical purification method for large quantities of solid material.[1]
Typical Yield 85%70-75%A slight decrease in yield is common on scale-up, but significant drops indicate process control issues.[1]

Experimental Protocols

Example Protocol: Scale-Up Synthesis of a Substituted Quinolin-2-one via Conrad-Limpach Synthesis

This protocol describes a generalized procedure for the Conrad-Limpach synthesis of a 4-hydroxy-quinolin-2-one.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • To a solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., toluene), add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

  • In a well-ventilated fume hood, add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).[5]

  • Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere.[5]

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant A Reactant A Reactor Reactor Reactant A->Reactor Reactant B Reactant B Reactant B->Reactor Solvent Solvent Solvent->Reactor Catalyst Catalyst Catalyst->Reactor Heating/Cooling Heating/Cooling Reactor->Heating/Cooling Stirring Stirring Reactor->Stirring Quench Quench Reactor->Quench IPC IPC Reactor->IPC In-Process Control (IPC) In-Process Control (IPC) Extraction Extraction Quench->Extraction Crystallization Crystallization Extraction->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final Product Final Product Drying->Final Product IPC->Reactor

Caption: A generalized experimental workflow for the synthesis of substituted quinolinones.

troubleshooting_logic Low Yield Low Yield Poor Mixing Poor Mixing Low Yield->Poor Mixing Check Temp Control Temp Control Low Yield->Temp Control Check Side Reactions Side Reactions Low Yield->Side Reactions Check Improve Agitation Improve Agitation Poor Mixing->Improve Agitation Solution Optimize Heating/Cooling Optimize Heating/Cooling Temp Control->Optimize Heating/Cooling Solution Milder Conditions Milder Conditions Side Reactions->Milder Conditions Solution

Caption: A troubleshooting decision tree for addressing low yields in scale-up synthesis.

References

Resolving Broad or Tailing Peaks in HPLC Analysis of Hydroxyquinolines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering broad or tailing peaks during the High-Performance Liquid Chromatography (HPLC) analysis of hydroxyquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing broad or tailing peaks for my hydroxyquinoline analytes?

A1: Broad or tailing peaks in the HPLC analysis of hydroxyquinolines are often due to a combination of factors related to their chemical structure. As basic compounds, hydroxyquinolines are prone to secondary interactions with the stationary phase. Key causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic nitrogen atom of the quinoline ring. These interactions are a common cause of peak tailing.[1][2]

  • Metal Chelation: Hydroxyquinolines are potent metal chelators.[3] Trace metal contaminants in the HPLC system (e.g., in the stainless steel components, solvent inlet frits, or the silica of the column itself) can chelate with your analyte, leading to peak distortion and tailing.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the hydroxyquinoline analyte and the residual silanol groups on the stationary phase.[4][5] An unsuitable pH can exacerbate peak tailing.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

  • Extra-Column Volume: Excessive tubing length or internal diameter, especially between the column and the detector, can contribute to peak broadening.

Q2: How does the mobile phase pH affect the peak shape of hydroxyquinolines?

A2: The mobile phase pH influences the ionization of both the hydroxyquinoline analyte (a weak base) and the residual silanol groups (acidic) on the silica-based stationary phase.

  • At low pH (typically below 3): The silanol groups are protonated (Si-OH) and thus less likely to interact ionically with the protonated, positively charged hydroxyquinoline molecules. This reduction in secondary interactions generally leads to sharper, more symmetrical peaks.[1][4][5]

  • At intermediate pH: A mixture of ionized and non-ionized silanol groups exists, which can lead to multiple retention mechanisms and result in broad or tailing peaks.

  • At high pH: While this would deprotonate the basic analyte, it can lead to the deprotonation of silanol groups (SiO-), causing strong ionic interactions and potentially peak tailing. Furthermore, high pH can damage the silica-based column.

A study on the analysis of quinine, a related quinoline derivative, demonstrated a dramatic improvement in peak shape and efficiency when the mobile phase pH was decreased from a higher value to 2.5.[4]

Q3: What can I do to minimize silanol interactions?

A3: Several strategies can be employed to mitigate the effects of silanol interactions:

  • Mobile Phase pH Adjustment: As discussed in Q2, operating at a low pH (e.g., pH 2.5-3.5) is a primary strategy to suppress silanol ionization.[1][4]

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[1]

  • Mobile Phase Additives (Competing Bases): The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. The TEA molecules preferentially interact with the silanols, reducing the opportunity for your hydroxyquinoline analyte to do so.[6]

Q4: How can I address the issue of metal chelation?

A4: The chelating nature of hydroxyquinolines requires specific measures to prevent interactions with metal ions in the HPLC system:

  • Use of High-Purity Solvents and Reagents: Ensure that all components of your mobile phase are of high purity to minimize the introduction of metal contaminants.

  • Employ a Chelating Agent in the Mobile Phase: Adding a small concentration of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be highly effective.[7][8] The EDTA will bind to free metal ions in the system, preventing them from interacting with your analyte. A concentration of 10 µM EDTA in the mobile phase has been shown to improve peak symmetry and reproducibility for metal-sensitive compounds.[7]

  • System Passivation: In cases of severe contamination, the HPLC system can be passivated by flushing with a solution containing a strong chelating agent to remove accumulated metal ions.[8]

Data Presentation

The following tables summarize the expected impact of various chromatographic parameters on the peak shape of hydroxyquinolines.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

AnalyteMobile Phase pHAsymmetry Factor (As)Theoretical Plates (N)
Quinine6.5Poor (Broad, Tailing)Low
Quinine2.5Improved~6700

Data extrapolated from a study on quinine, a structurally related compound.[4]

Table 2: Effect of Mobile Phase Additives on Peak Shape

AnalyteMobile Phase AdditiveConcentrationEffect on Peak Shape
QuinineTriethylamine (TEA)0.05 mol L-13-fold increase in theoretical plates
Metal-sensitive compoundsEthylenediaminetetraacetic acid (EDTA)10 µMImproved peak symmetry and reproducibility

Data based on studies of quinine and other metal-sensitive compounds.[4][7]

Experimental Protocols

Protocol 1: General HPLC Method for 8-Hydroxyquinoline Analysis

This protocol provides a starting point for the analysis of 8-hydroxyquinoline and can be adapted for other derivatives.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 30% Acetonitrile, 70% Water, with 0.1% Phosphoric Acid.[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

  • Injection Volume: 10 µL

Protocol 2: Mobile Phase Preparation with Additives

  • For Low pH Analysis:

    • Prepare the aqueous component of the mobile phase (e.g., HPLC-grade water).

    • Carefully add a small, measured amount of an appropriate acid (e.g., phosphoric acid or formic acid) to adjust the pH to the desired level (e.g., pH 3). Use a calibrated pH meter for accurate measurement.[9][10]

    • Filter the aqueous phase through a 0.45 µm or 0.22 µm membrane filter.[11][12]

    • Measure the required volumes of the filtered aqueous and organic (e.g., acetonitrile) phases separately before mixing.[10][13]

    • Degas the final mobile phase by sonication or helium sparging.[9][12]

  • To Include a Competing Base (e.g., TEA):

    • After pH adjustment of the aqueous phase, add triethylamine to the desired concentration (e.g., 0.1% v/v).

    • Proceed with filtration and mixing as described above.

  • To Mitigate Metal Chelation (e.g., EDTA):

    • Prepare a stock solution of EDTA in HPLC-grade water.

    • Add the appropriate volume of the EDTA stock solution to the aqueous phase of the mobile phase to achieve the final desired concentration (e.g., 10 µM).

    • Proceed with pH adjustment, filtration, and mixing as described above.

Visualizations

G cluster_0 Troubleshooting Workflow for Broad/Tailing Peaks start Broad or Tailing Peak Observed check_column Check Column (Age, Type, Voids) start->check_column adjust_ph Adjust Mobile Phase pH (Lower to pH 2.5-3.5) check_column->adjust_ph Column OK use_endcapped Use End-Capped Column check_column->use_endcapped Suspect Silanol Interaction add_additive Add Mobile Phase Additive adjust_ph->add_additive Tailing Persists good_peak Symmetrical Peak Achieved adjust_ph->good_peak Peak Shape Improves add_chelator Add Chelating Agent (EDTA) add_additive->add_chelator Tailing Persists add_additive->good_peak Peak Shape Improves use_endcapped->good_peak check_overload Check for Column Overload (Dilute Sample) add_chelator->check_overload Tailing Persists add_chelator->good_peak Peak Shape Improves check_overload->good_peak Peak Shape Improves

Caption: A step-by-step workflow for troubleshooting broad or tailing peaks in the HPLC analysis of hydroxyquinolines.

G cluster_1 Interactions Causing Peak Tailing hydroxyquinoline Hydroxyquinoline (Basic Analyte) interaction1 Secondary Ionic Interaction hydroxyquinoline->interaction1 interaction2 Chelation hydroxyquinoline->interaction2 silanol Residual Silanol Group (Si-OH) on Stationary Phase silanol->interaction1 metal_ion Metal Ion (e.g., Fe³⁺, Al³⁺) in System or on Column metal_ion->interaction2 peak_tailing Peak Tailing interaction1->peak_tailing interaction2->peak_tailing

Caption: Diagram illustrating the primary molecular interactions that lead to peak tailing of hydroxyquinolines.

References

Preventing decomposition of 7-Bromo-4-methylquinolin-2(1h)-one during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 7-Bromo-4-methylquinolin-2(1H)-one during purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Decomposition on Silica Gel Column

  • Question: I am observing significant decomposition of my this compound product on a standard silica gel column. What is the cause and how can I prevent it?

  • Answer: Decomposition on silica gel is a common issue for quinolinone derivatives, which can be attributed to the acidic nature of standard silica gel. To mitigate this, consider the following solutions:

    • Deactivated Silica Gel: Use silica gel that has been treated with a basic modifier, such as triethylamine (typically 1-2% in the eluent) or by pre-washing the column with a solvent mixture containing a small amount of a base.

    • Alternative Stationary Phases: Switch to a more inert stationary phase. Neutral or basic alumina is an excellent alternative for the purification of basic and neutral compounds that are sensitive to acidic conditions.[1][2] Reverse-phase chromatography (C18) can also be a suitable option.

Issue 2: Product Discoloration (Yellowing or Browning)

  • Question: My purified this compound is discolored. What could be the reason and how can I obtain a pure, colorless product?

  • Answer: Discoloration is often an indication of degradation, which can be caused by exposure to light, heat, or air (oxidation).[3] To prevent discoloration:

    • Light Protection: Quinolone derivatives can be susceptible to photodegradation.[4] It is crucial to protect the compound from light during purification and storage. Use amber glassware or wrap flasks and columns in aluminum foil.

    • Temperature Control: Avoid excessive heat during purification steps like solvent evaporation. Use a rotary evaporator at a reduced pressure and a moderate temperature.

    • Inert Atmosphere: For prolonged storage, keep the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

Issue 3: Poor Recovery or Failure to Crystallize During Recrystallization

  • Question: I am experiencing low yield or my compound is not crystallizing during recrystallization. What are the potential causes and solutions?

  • Answer: Recrystallization challenges can arise from several factors:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A systematic screening of solvents with varying polarities is recommended.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Supersaturation: If crystals do not form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

    • Excess Solvent: Using too much solvent will result in low recovery. If this is the case, carefully evaporate some of the solvent and attempt to recrystallize again.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for this compound?

A1: The most effective purification techniques for this compound are column chromatography and recrystallization.[1] The choice between these methods will depend on the nature and quantity of impurities. For highly impure samples, column chromatography is often the preferred initial step, followed by recrystallization to obtain a highly pure product.

Q2: What are suitable solvent systems for column chromatography of this compound?

A2: For column chromatography on neutral or basic alumina , a good starting point is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[3][5] If using deactivated silica gel , similar solvent systems can be employed, often with the addition of a small percentage of triethylamine (e.g., 0.5-1%) to the eluent to prevent decomposition. It is always advisable to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q3: What solvents are recommended for the recrystallization of this compound?

A3: While specific data for this compound is limited, for similar quinolinone structures, common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures of these with water or hexane.[3] A solvent system of ethyl acetate/hexane has been used for the recrystallization of other brominated quinolines. It is important to perform small-scale solubility tests to identify the most suitable solvent or solvent pair.

Q4: How does pH affect the stability of this compound?

A4: The stability of quinolinone derivatives can be pH-dependent.[4] Strongly acidic or basic conditions, especially at elevated temperatures, may lead to hydrolysis or other degradation pathways. It is recommended to maintain a near-neutral pH during purification and in solution-based applications whenever possible.

Q5: What are the best practices for storing purified this compound?

A5: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber-colored vial in a cool, dry, and dark place.[3] For enhanced stability, particularly for analytical standards, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.

Data Presentation

Table 1: Recommended Stationary and Mobile Phases for Column Chromatography

Stationary PhaseRecommended Mobile Phase System (Gradient Elution)Rationale
Neutral Alumina Hexane/Ethyl Acetate (e.g., 9:1 to 1:1)Prevents acid-catalyzed decomposition.[2]
Basic Alumina Dichloromethane/Methanol (e.g., 99:1 to 9:1)Suitable for basic and neutral compounds, avoids acidic sites.[1][2]
Deactivated Silica Gel Hexane/Ethyl Acetate with 0.5% TriethylamineNeutralizes acidic silanol groups, minimizing degradation.[3]
Reverse-Phase (C18) Silica Acetonitrile/Water or Methanol/WaterAlternative for polar impurities, operates under different selectivity.

Table 2: Potential Solvents for Recrystallization

Solvent/Solvent SystemExpected Solubility ProfileNotes
Ethanol High solubility when hot, lower when coldA common choice for many organic compounds.
Ethyl Acetate Moderate to high solubility when hotGood for compounds of intermediate polarity.
Methanol/Water High solubility in hot methanol, precipitates with waterAllows for fine-tuning of solubility.
Ethyl Acetate/Hexane Soluble in ethyl acetate, insoluble in hexaneHexane acts as an anti-solvent to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Neutral Alumina

  • Slurry Preparation: Prepare a slurry of neutral alumina in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the alumina to settle, ensuring a flat and even bed. Drain the excess solvent until it is level with the top of the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of neutral alumina and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a moderate temperature (e.g., < 40°C) to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves completely, it is a suitable solvent. If it does not dissolve, add more solvent dropwise until it does. Allow the solution to cool to room temperature. If crystals form, the solvent is appropriate.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot recrystallization solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If necessary, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_start Crude Product cluster_purification Purification cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis & Storage start Crude this compound prep_column Prepare Neutral Alumina Column start->prep_column High Impurity Load dissolve Dissolve in Hot Solvent start->dissolve Low Impurity Load load_sample Load Sample prep_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect & Monitor Fractions elute->collect_fractions combine_fractions Combine Pure Fractions & Evaporate collect_fractions->combine_fractions cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter dry Dry Crystals filter->dry characterize Characterize (NMR, MS, etc.) dry->characterize combine_fractions->characterize store Store under Inert Atmosphere, Protected from Light characterize->store

Caption: A workflow for the purification of this compound.

troubleshooting_logic cluster_decomposition Decomposition cluster_yield Low Yield cluster_solutions Solutions start Purification Issue Observed on_silica Decomposition on Silica? start->on_silica discoloration Discoloration? start->discoloration poor_recovery Poor Recrystallization Recovery? start->poor_recovery use_alumina Use Neutral/Basic Alumina on_silica->use_alumina Yes deactivate_silica Deactivate Silica Gel on_silica->deactivate_silica Yes protect_light Protect from Light discoloration->protect_light Yes control_temp Control Temperature discoloration->control_temp Yes optimize_solvent Optimize Recrystallization Solvent poor_recovery->optimize_solvent Yes slow_cool Ensure Slow Cooling poor_recovery->slow_cool Yes

Caption: A troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing N-Heterocyclic Carbene-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-heterocyclic carbene (NHC)-catalyzed reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section addresses common problems encountered during NHC-catalyzed reactions, offering potential causes and solutions.

Low or No Product Yield

Question: My NHC-catalyzed reaction is giving a low yield or no product at all. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield in NHC-catalyzed reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach is recommended for troubleshooting.[1][2]

Potential Causes and Solutions:

  • Inactive Catalyst: The free carbene may not be generating in situ.

    • Base Strength: The base used may be too weak to deprotonate the NHC precursor (azolium salt).[3] Consider using a stronger base. The choice of base can be critical and its cooperative role in the catalytic cycle has been noted.[4]

    • Steric Hindrance: Bulky substituents on the NHC or substrate can prevent the initial nucleophilic attack of the carbene on the aldehyde.[5]

    • Catalyst Decomposition: NHCs can be sensitive to air and moisture, leading to decomposition.[6][7][8] Ensure anhydrous and inert reaction conditions are maintained through the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon).[9] Some Pd-NHC complexes are designed to be air- and moisture-stable, which can simplify handling.[7][8]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.[1] A screening of reaction temperatures is often necessary.

    • Solvent: The polarity of the solvent can significantly influence the reaction pathway.[6] For instance, polar protic solvents can favor oxidation pathways over desired homoenolate pathways in certain reactions.[6]

    • Concentration: Low concentrations of reactants or catalyst can lead to slow reaction rates.[10]

  • Issues with Starting Materials:

    • Purity: Impurities in substrates or solvents can poison the catalyst or lead to unwanted side reactions.[1] Ensure all reagents are of high purity.

    • Aldehyde Quality: Aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.

Troubleshooting Workflow:

low_yield_troubleshooting start Low/No Yield check_catalyst Verify Catalyst Activity - Check base strength - Consider steric effects - Ensure inert atmosphere start->check_catalyst check_conditions Optimize Reaction Conditions - Screen temperature - Test different solvents - Adjust concentrations check_catalyst->check_conditions If catalyst is active solution Improved Yield check_catalyst->solution Problem Solved check_reagents Assess Reagent Purity - Purify starting materials - Use fresh aldehydes check_conditions->check_reagents If conditions are optimized check_conditions->solution Problem Solved check_reagents->solution If reagents are pure NHC_catalytic_cycle NHC_precursor Azolium Salt (Precatalyst) NHC Free NHC NHC_precursor->NHC - H-Base+ Base Base Adduct Tetrahedral Adduct NHC->Adduct + RCHO Aldehyde Aldehyde (RCHO) Breslow Breslow Intermediate Adduct->Breslow Proton Transfer Product_NHC Product-NHC Adduct Breslow->Product_NHC + E+ Electrophile Electrophile (E+) Product_NHC->NHC Catalyst Regeneration Product Product Product_NHC->Product

References

Side reaction products in the Conrad-Limpach synthesis of quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side reaction products in the Conrad-Limpach synthesis of quinolinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the Conrad-Limpach synthesis, with a focus on identifying and mitigating the formation of unwanted side products.

Problem 1: Low Yield of the Desired 4-Hydroxyquinolinone Product

A low yield of the target 4-hydroxyquinolinone can be attributed to several factors, including incomplete reaction, formation of side products, or decomposition.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Condensation (Step 1) - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aniline.[1] - Catalyst: Ensure a catalytic amount of a weak acid (e.g., acetic acid) is present to facilitate the formation of the β-aminoacrylate intermediate.[1] - Water Removal: Use a Dean-Stark apparatus during the initial condensation to remove water and drive the equilibrium towards product formation.[1]
Suboptimal Cyclization Temperature (Step 2) - High-Boiling Solvent: The cyclization requires high temperatures, typically around 250 °C.[2][3] The use of a high-boiling inert solvent is crucial for achieving and maintaining this temperature.[1][2] - Solvent Selection: The choice of solvent significantly impacts the yield. Refer to Table 1 for a comparison of various high-boiling solvents and their effect on product yield.
Decomposition of Starting Materials or Intermediates - Temperature Control: Avoid excessively high temperatures during the initial condensation step, as this can lead to the formation of the undesired Knorr product (2-hydroxyquinoline).[2][4] - Inert Atmosphere: For sensitive substrates, conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

Table 1: Effect of High-Boiling Solvents on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline [5]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
Tetrahydronaphthalene20844
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-Butylphenol25365

Data adapted from "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones". The study used the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline as a model system.[5]

Problem 2: Formation of the Knorr Product (2-Hydroxyquinoline) as the Major Isomer

The Conrad-Limpach and Knorr syntheses are competing reaction pathways. The formation of the 2-hydroxyquinoline isomer (Knorr product) is favored under thermodynamic control, which is promoted by higher temperatures during the initial condensation of the aniline and β-ketoester.[2][6]

Troubleshooting Workflow for Isomer Control:

G start High Proportion of Knorr Product (2-Hydroxyquinoline) Observed check_temp Review Condensation Temperature (Step 1) start->check_temp lower_temp Lower Condensation Temperature (e.g., room temperature to gentle reflux) check_temp->lower_temp If temperature was high (e.g., > 140 °C) monitor_tlc Monitor Reaction Progress by TLC lower_temp->monitor_tlc isolate_intermediate Isolate and Purify β-Aminoacrylate Intermediate monitor_tlc->isolate_intermediate Once starting material is consumed proceed_cyclization Proceed to High-Temperature Cyclization (Step 2) isolate_intermediate->proceed_cyclization end Increased Yield of Desired 4-Hydroxyquinoline proceed_cyclization->end

Caption: Troubleshooting workflow for minimizing Knorr side product formation.

Problem 3: Cyclization of the β-Aminoacrylate Intermediate Fails

Failure of the high-temperature cyclization step can result in the recovery of the β-aminoacrylate intermediate or its decomposition.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Temperature - Verify Temperature: Ensure the reaction mixture reaches and maintains the required temperature (typically ~250 °C) for cyclization.[2][3] Use a high-temperature thermometer. - Solvent Choice: Select a solvent with a sufficiently high boiling point (see Table 1).
Decomposition of the Intermediate - Inert Atmosphere: As mentioned previously, using an inert atmosphere can prevent oxidative decomposition at high temperatures. - Reaction Time: Prolonged heating at very high temperatures can lead to charring and decomposition. Monitor the reaction by TLC and stop the reaction once the intermediate is consumed.[1]
Substituent Effects - Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the aniline ring can make the aromatic ring less nucleophilic, thus hindering the electrophilic cyclization step.[4] In such cases, alternative synthetic routes may need to be considered.

Frequently Asked Questions (FAQs)

Q1: What is the main side product in the Conrad-Limpach synthesis?

A1: The most common side product is the isomeric 2-hydroxyquinoline, which is formed via the Knorr reaction pathway.[2] This occurs when the initial condensation between the aniline and the β-ketoester is carried out at higher temperatures (thermodynamic control), leading to the formation of a β-ketoanilide intermediate that then cyclizes.[2][6]

Q2: How can I monitor the progress of the Conrad-Limpach synthesis?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both stages of the reaction.[1] In the first step, you can observe the disappearance of the aniline and the appearance of the β-aminoacrylate intermediate. In the second step, the consumption of the intermediate and the formation of the 4-hydroxyquinolinone product can be tracked. It is advisable to use a co-spot (a lane with both the starting material and the reaction mixture) to accurately identify the spots.

Q3: What are some alternative, more user-friendly solvents for the high-temperature cyclization?

A3: While mineral oil and Dowtherm A are traditionally used, they have drawbacks such as being messy or having an unpleasant odor.[5] Studies have shown that solvents like 2,6-di-tert-butylphenol and various alkyl benzoates can be effective and more user-friendly alternatives.[5] Refer to Table 1 for a comparison of different solvents.

Q4: Can I perform the Conrad-Limpach synthesis as a one-pot reaction?

A4: While the Conrad-Limpach synthesis is classically performed as a two-step process with isolation of the β-aminoacrylate intermediate, one-pot modifications have been reported.[5] These typically involve a solvent that is suitable for both the initial condensation and the high-temperature cyclization. However, a two-step procedure often allows for better control over the reaction conditions and can lead to higher purity of the final product.

Q5: My final product is difficult to purify. What are some recommended purification methods?

A5: The crude 4-hydroxyquinolinone often precipitates from the high-boiling solvent upon cooling.[1] The solid can be collected by filtration and washed with a non-polar solvent like hexanes or petroleum ether to remove the residual high-boiling solvent.[7] For further purification, recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF is commonly employed.[1] If isomeric impurities are present, column chromatography may be necessary.

Experimental Protocols

General Procedure for the Two-Step Conrad-Limpach Synthesis

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve the substituted aniline (1.0 eq) in a suitable solvent (e.g., toluene).[1]

  • Add the β-ketoester (1.0-1.2 eq) and a catalytic amount of a weak acid (e.g., 2-3 drops of glacial acetic acid).[1]

  • Heat the mixture to reflux and monitor the reaction by TLC until the aniline is consumed (typically 2-4 hours).[1]

  • Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure. The crude β-aminoacrylate can often be used in the next step without further purification.

Step 2: High-Temperature Cyclization to the 4-Hydroxyquinolinone

  • Place the crude β-aminoacrylate from Step 1 in a round-bottom flask equipped with a high-temperature thermometer and a reflux condenser.

  • Add a high-boiling solvent (e.g., Dowtherm A, 2,6-di-tert-butylphenol) in a ratio of approximately 10-20 mL per gram of intermediate.[1]

  • Heat the mixture with vigorous stirring to approximately 250 °C.[2][3]

  • Maintain this temperature for 30-60 minutes, monitoring the disappearance of the intermediate by TLC.[1]

  • Allow the mixture to cool to room temperature. The product will often precipitate.

  • Add a non-polar solvent (e.g., hexanes) to facilitate further precipitation and to help in washing away the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent.[7]

  • The crude product can be purified by recrystallization.[1]

Reaction Pathways

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization reactants Aniline + β-Ketoester conrad_intermediate β-Aminoacrylate (Kinetic Product) reactants->conrad_intermediate Low Temperature (e.g., RT - Reflux) knorr_intermediate β-Ketoanilide (Thermodynamic Product) reactants->knorr_intermediate High Temperature (e.g., ~140 °C) conrad_product 4-Hydroxyquinoline (Conrad-Limpach Product) conrad_intermediate->conrad_product High Temperature (~250 °C) knorr_product 2-Hydroxyquinoline (Knorr Product) knorr_intermediate->knorr_product Cyclization

Caption: Competing pathways in the Conrad-Limpach and Knorr syntheses.

References

Validation & Comparative

The Pivotal Role of 7-Bromo Substitution in the Biological Activity of Quinolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 7-bromo substituted quinolinones reveals their significant potential as anticancer and antimicrobial agents. The strategic placement of a bromine atom at the 7th position of the quinolinone scaffold profoundly influences the molecule's interaction with biological targets, often leading to enhanced therapeutic efficacy. This guide provides a comparative analysis of these compounds, supported by experimental data, to elucidate the nuances of their SAR.

The quinolinone core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Modifications at various positions of this core structure can dramatically alter its biological properties. The introduction of a bromine atom at the 7-position, in particular, has been a focal point of research due to its favorable impact on activity. This is often attributed to the electronic and steric properties of bromine, which can enhance binding affinity to target enzymes and improve pharmacokinetic profiles.

Comparative Analysis of Biological Activity

To understand the structure-activity relationship of 7-bromo substituted quinolinones, a comparative analysis of their biological activities is essential. The following tables summarize the in vitro anticancer and antimicrobial activities of various 7-bromo substituted quinolinone and closely related quinoline derivatives.

Anticancer Activity of Brominated Quinolines and Quinolinones

The anticancer potential of brominated quinolines and their quinolinone counterparts has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.

Compound IDStructureR5R7R8Cell LineIC50 (µg/mL)Reference
1 8-HydroxyquinolineHHOHC6>50[1]
2 5,7-Dibromo-8-hydroxyquinolineBrBrOHC612.3[1]
3 7-Bromo-8-hydroxyquinolineHBrOHC625.6[1]
4 3,5,6,7-Tetrabromo-8-methoxyquinolineBrBrOCH3C6, HeLa, HT29-[1]
5 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrBrOHC6, HeLa, HT295.45–9.6[1]

Note: While not all compounds are strictly 7-bromo quinolinones, this data provides valuable insights into the effect of bromine substitution on the quinoline scaffold's anticancer activity.

Antimicrobial Activity of 7-Bromoquinoline Derivatives

The antimicrobial efficacy of 7-bromo substituted quinoline derivatives has been demonstrated against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antimicrobial potency.

Compound IDStructureRTarget OrganismMIC (mg/mL)Reference
6a 7-bromoquinoline-5,8-dione derivativeAryl sulphonamideK. Pneumonia0.80 - 1.00
6b 7-bromoquinoline-5,8-dione derivativeAryl sulphonamideS. typhi0.80 - 1.00

Note: These compounds are quinoline-5,8-diones, which are structurally related to quinolinones and provide relevant SAR data.

Structure-Activity Relationship Insights

The data presented above highlights several key aspects of the structure-activity relationship of 7-bromo substituted quinolinones and related compounds:

  • Impact of Bromine at C7: The presence of a bromine atom at the 7-position is a recurring feature in many biologically active quinoline derivatives. In the context of anticancer activity, comparing 8-hydroxyquinoline (Compound 1) with its brominated counterparts (Compounds 2 and 3) demonstrates that bromination significantly enhances cytotoxicity.[1]

  • Influence of Multiple Substitutions: The degree of bromination and the presence of other substituents play a crucial role. For instance, the highly brominated compound 4 and the dibromo-dimethoxy derivative 5 show significant inhibitory effects against multiple cancer cell lines.[1] This suggests a synergistic effect of multiple substitutions on the quinoline ring.

  • Antimicrobial Potential: In the realm of antimicrobial agents, 7-bromoquinoline-5,8-dione derivatives have shown promising activity against pathogenic bacteria. The nature of the substituent at other positions, such as the aryl sulphonamide group in compounds 6a and 6b, is critical for their selective activity against different bacterial strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 7-bromo substituted quinolinones.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

  • Cell Seeding: Cancer cells (e.g., C6, HeLa, HT29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 7-bromo substituted quinolinones) and incubated for a further 48-72 hours.[3]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a logical workflow, from initial compound design to the final analysis of biological data.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis cluster_optimization Lead Optimization A Lead Compound (Quinolinone Core) B Chemical Modification (e.g., 7-Bromo Substitution) A->B C Synthesis of Analogs B->C D In Vitro Assays (Anticancer/Antimicrobial) C->D E Data Collection (IC50 / MIC values) D->E F Structure-Activity Relationship Determination E->F G Identification of Pharmacophore F->G G->A Feedback Loop H Design of New Analogs G->H

Caption: Workflow of a structure-activity relationship (SAR) study.

Signaling Pathway Implicated in Anticancer Activity

Many quinolinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key signaling pathways involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_regulation Regulation cluster_execution Execution Phase Drug 7-Bromo Substituted Quinolinone Mitochondria Mitochondria Drug->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mitochondria Promotes Permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinolinone derivatives.

References

A Comparative Analysis of the Biological Activity of 7-Bromo-4-methylquinolin-2(1H)-one and Other Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 7-Bromo-4-methylquinolin-2(1H)-one and other quinolone derivatives. While specific experimental data for this compound is limited in publicly available literature, this document compiles and compares data from structurally similar compounds to offer insights into its potential therapeutic applications, focusing on its anticancer and antibacterial properties. The information presented is based on existing experimental data from various research publications.

Anticancer Activity: A Comparative Cytotoxicity Profile

Quinolone derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of critical signaling pathways involved in cell growth and survival. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

The following table summarizes the cytotoxic activities of various quinolinone derivatives, providing a comparative landscape for evaluating the potential of this compound. For context, the activity of the well-established chemotherapeutic agent Doxorubicin is also included.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Analogues of 7-Hydroxy-4-methylquinolin-2(1H)-one
1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one DerivativeHCT-116 (Colon)1.89StaurosporineNot Specified
Hybrid 7-Hydroxy Quinolinone DerivativeMCF-7 (Breast)PotentDoxorubicinPotent
Other Bromo-Substituted Quinolines/Quinazolinones
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92DoxorubicinNot Specified
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain), HeLa (Cervical), HT29 (Colon)6.7 - 25.6Not SpecifiedNot Specified
Commonly Used Quinolone Antibiotic (for toxicity context)
CiprofloxacinNot typically evaluated for anticancer activity---
Standard Chemotherapeutic Agent
DoxorubicinMCF-7 (Breast)~0.5 - 2--
HCT-116 (Colon)~0.1 - 1--

Note: "Potent" indicates significant cytotoxic activity as described in the source, with specific IC50 values comparable to the reference drug under the same experimental conditions. The data for analogues of 7-Hydroxy-4-methylquinolin-2(1H)-one suggests that substitutions on the quinolinone core can lead to significant anticancer activity. The presence of a bromine atom in other quinoline derivatives also correlates with cytotoxicity against various cancer cell lines.

Antibacterial Activity: A Comparative Efficacy Profile

The quinolone scaffold is a cornerstone of antibacterial drug discovery, with fluoroquinolones like ciprofloxacin being widely used in clinical practice. These agents typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

This table provides representative Minimum Inhibitory Concentration (MIC) values for structurally similar 2-phenyl-4-hydroxyquinoline derivatives against common Gram-positive and Gram-negative bacterial strains, with Ciprofloxacin included as a benchmark.

Compound/Derivative ClassBacterial StrainTypeRepresentative MIC (µg/mL)
Structurally Similar 2-Phenyl-4-hydroxyquinoline Derivatives Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive8 - 32
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative>128
Fluoroquinolone Antibiotic (Benchmark) Staphylococcus aureusGram-positive0.12 - 2
Bacillus subtilisGram-positive0.03 - 0.5
Escherichia coliGram-negative0.008 - 1
Pseudomonas aeruginosaGram-negative0.25 - 4

Note: The representative MIC values for 2-phenyl-4-hydroxyquinoline derivatives suggest that while they possess antibacterial activity, their potency is generally lower than that of the clinically established fluoroquinolone, ciprofloxacin. Further derivatization of the this compound scaffold could potentially enhance its antibacterial efficacy.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in supplemented DMEM at 37°C in a humidified 5% CO2 incubator. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept below 0.5%.

  • Incubation: Replace the medium in the wells with the medium containing different compound concentrations and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Postulated Mechanism of Action: Inhibition of Cancer Cell Signaling

Based on studies of structurally related quinolinone derivatives, a plausible anticancer mechanism for this compound is the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. This pathway plays a crucial role in regulating cell survival, proliferation, and apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes Quinolone This compound (and other quinolones) Quinolone->PI3K inhibits Quinolone->Akt inhibits

A Comparative Guide to EZH2 Inhibitors: The Established vs. The Emerging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic cancer therapy, the inhibition of Enhancer of Zeste Homolog 2 (EZH2) has emerged as a promising strategy. Tazemetostat, an FDA-approved drug, stands as a testament to the clinical potential of targeting this key histone methyltransferase. Concurrently, ongoing research explores novel chemical scaffolds to develop new EZH2 inhibitors with improved or differentiated properties. This guide provides a comparative overview of Tazemetostat against the emerging class of quinolinone-based EZH2 inhibitors, offering insights for researchers, scientists, and drug development professionals.

While direct comparative experimental data for a specific compound like 7-Bromo-4-methylquinolin-2(1H)-one is not extensively available in public literature, this guide will leverage data on structurally related quinolinone derivatives to provide a meaningful comparison with the well-characterized Tazemetostat. This approach allows for an objective analysis of the established clinical agent versus a promising, yet less explored, chemical class.

Introduction to EZH2 and Its Inhibition

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various cancers, including lymphomas and solid tumors.[2] By inhibiting EZH2, the aberrant gene silencing can be reversed, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.[2]

Tazemetostat (Tazverik™) is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2.[3] It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults and pediatric patients aged 16 years and older with metastatic or locally advanced epithelioid sarcoma, and for adult patients with relapsed or refractory follicular lymphoma whose tumors are positive for an EZH2 mutation or who have no satisfactory alternative treatment options.[4][5]

The quinolin-2(1H)-one (or quinolinone) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[6] Recently, researchers have begun to explore its potential for EZH2 inhibition, with studies demonstrating that quinolinone derivatives can exhibit potent and selective activity against this enzyme.[7][8]

Performance Comparison: Tazemetostat vs. Quinolinone Derivatives

A direct, head-to-head comparison with this compound is not possible due to the lack of published data. However, a recent study by Cai et al. (2024) provides valuable insights into the potential of quinolinone-based EZH2 inhibitors, using Tazemetostat as a benchmark.[7][8]

ParameterTazemetostatRepresentative Quinolinone Derivative (9l)[7][8]
Target(s) EZH2 (wild-type and mutant)EZH2 (wild-type and mutant)
Mechanism of Action S-adenosyl-L-methionine (SAM)-competitive inhibitorPresumed SAM-competitive inhibitor
IC50 (EZH2 WT) ~2.5 nM (Ki)0.94 nM
IC50 (EZH2 Y641F) Not explicitly stated in provided abstractsData available in full study
Cellular Activity Induces apoptosis and cell cycle arrest in lymphoma cellsShows potent antiproliferative activity in HeLa and A549 cells
Clinical Status FDA ApprovedPreclinical

Signaling Pathways and Experimental Workflows

To understand the context of EZH2 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for inhibitor characterization.

EZH2_Signaling_Pathway cluster_0 PRC2 Complex EZH2 EZH2 H3K27 Histone H3 (K27) EZH2->H3K27 Methylation EED EED SUZ12 SUZ12 SAM SAM SAM->EZH2 Co-substrate H3K27me3 H3K27me3 H3K27->H3K27me3 Gene_Silencing Gene Silencing (e.g., Tumor Suppressors) H3K27me3->Gene_Silencing Inhibitor Tazemetostat or Quinolinone Inhibitor Inhibitor->EZH2 Inhibition

Caption: EZH2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 In Vivo Studies Enzyme_Assay EZH2 Inhibition Assay (Biochemical) Selectivity_Assay Selectivity Profiling (vs. other HMTs) Enzyme_Assay->Selectivity_Assay Cell_Viability Cell Viability/Proliferation (e.g., MTT Assay) Selectivity_Assay->Cell_Viability Western_Blot Western Blot for H3K27me3 (Target Engagement) Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (Efficacy) Apoptosis_Assay->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD

Caption: Experimental Workflow for EZH2 Inhibitor Evaluation.

Detailed Experimental Protocols

For researchers aiming to evaluate and compare EZH2 inhibitors, the following are detailed protocols for key experiments.

EZH2 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EZH2.

  • Reagents and Materials : Recombinant human PRC2 complex (containing EZH2, EED, SUZ12), S-adenosyl-L-methionine (SAM), histone H3 peptide substrate, assay buffer, detection reagents (e.g., for measuring S-adenosyl-L-homocysteine (SAH) production).[9]

  • Procedure :

    • Prepare a reaction mixture containing the PRC2 complex and the histone H3 substrate in the assay buffer.

    • Add varying concentrations of the test inhibitor (e.g., Tazemetostat or a quinolinone derivative) to the reaction mixture.

    • Initiate the reaction by adding SAM.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (e.g., SAH) using a suitable detection method (e.g., luminescence-based assay).

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce EZH2 activity by 50%.

Cell Viability Assay (MTT Assay)

This assay determines the effect of an inhibitor on the metabolic activity and proliferation of cancer cells.[10]

  • Reagents and Materials : Cancer cell line of interest (e.g., a lymphoma cell line with an EZH2 mutation), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure :

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the EZH2 inhibitor for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Western Blot for H3K27me3

This technique is used to assess the on-target effect of the EZH2 inhibitor by measuring the levels of H3K27 trimethylation within the cells.[4][5]

  • Reagents and Materials : Treated and untreated cancer cells, lysis buffer, protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-H3K27me3 and anti-total Histone H3 as a loading control), HRP-conjugated secondary antibody, and a chemiluminescent substrate.

  • Procedure :

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration in each sample.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative change in H3K27 trimethylation upon inhibitor treatment.

Conclusion

Tazemetostat has paved the way for EZH2-targeted therapies, demonstrating significant clinical benefit in specific cancer patient populations. While it remains a cornerstone in this field, the exploration of novel chemical scaffolds like the quinolinone core is crucial for the development of next-generation EZH2 inhibitors. The preliminary data on quinolinone derivatives are promising, with some compounds exhibiting potent enzymatic and cellular activity that warrants further investigation.[7][8] Future studies directly comparing optimized quinolinone-based inhibitors with Tazemetostat in preclinical models will be essential to fully elucidate their relative advantages and potential for clinical development. This ongoing research is vital for expanding the arsenal of epigenetic drugs and improving outcomes for cancer patients.

References

A Comparative Guide to the Structural Validation of 7-Bromo-4-methylquinolin-2(1H)-one using Reference NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) spectral data for 7-Bromo-4-methylquinolin-2(1H)-one with its known chemical structure. The following sections detail the predicted ¹H and ¹³C NMR data, a standardized experimental protocol for acquiring such spectra, and a logical workflow for structural validation. This information is intended to assist researchers in confirming the synthesis and purity of this compound.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using online NMR prediction tools and serve as a reference for comparison with experimentally obtained spectra. The expected chemical shifts are influenced by the electronic environment of each nucleus within the molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-3~6.3Singlet-
H-5~7.8Doublet~8.5
H-6~7.6Doublet of Doublets~8.5, ~2.0
H-8~7.9Doublet~2.0
CH₃~2.4Singlet-
NH~11.8Singlet (broad)-

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~162
C-3~121
C-4~149
C-4a~120
C-5~128
C-6~130
C-7~118
C-8~125
C-8a~138
CH₃~18

Experimental Protocol

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following is a general procedure for the NMR analysis of quinolinone derivatives.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are transferred.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction for a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak (for DMSO-d₆, ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak for the ¹H NMR spectrum to determine the relative ratio of protons.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing cluster_2 Data Analysis & Validation A Synthesized Compound (this compound) B NMR Sample Preparation (Dissolution in Deuterated Solvent) A->B C NMR Data Acquisition (1H, 13C, and optionally 2D NMR) B->C D NMR Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shifts, Multiplicities, Integration) D->E F Comparison with Reference Data (Predicted or Literature Spectra) E->F G Structural Confirmation F->G Consistent H Inconsistent Data F->H Inconsistent I Further Analysis / Re-synthesis H->I

Caption: Workflow for NMR-based structural validation.

Comparative analysis of different synthetic routes to 4-methyl-quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Analysis of Synthetic Routes to 4-Methyl-Quinolinones

For researchers, scientists, and professionals in drug development, the efficient synthesis of quinolinone scaffolds is of paramount importance due to their prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of various synthetic routes to 4-methyl-quinolinones, a key structural motif in medicinal chemistry. The comparison is based on experimental data for classical and modern synthetic methodologies, including the Conrad-Limpach synthesis, Camps cyclization, microwave-assisted synthesis, and palladium-catalyzed reactions.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data for different synthetic routes to 4-methyl-quinolinones and related derivatives. It is important to note that a direct comparison can be challenging due to the variation in substrates and specific reaction conditions reported in the literature. However, this compilation provides a valuable overview of the expected yields and reaction parameters for each method.

Synthetic RouteTarget/Related ProductStarting MaterialsReaction ConditionsYield (%)Reaction TimeReference
Conrad-Limpach 4-Hydroxy-2-methyl-6-nitroquinoline4-Nitroaniline, Ethyl acetoacetateHigh-boiling solvent (e.g., Dowtherm), ~250°C85-90%10-15 min (cyclization)[1]
Conrad-Limpach 4-HydroxyquinolinesAnilines, β-ketoestersInert solvent (e.g., mineral oil), ~250°Cup to 95%Not specified[2]
Camps Cyclization 2-Aryl-4-quinolonesN-(o-ketoaryl)amidesBase-promoted (e.g., NaOH)72-97%Not specified[3]
Microwave-Assisted 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-oneCyclohexane-1,3-dione, Methacrylic acidProline catalyst, Microwave irradiation98%20 min[4]
Microwave-Assisted Ethyl-quinolon-4-one-3-carboxylatesp-Substituted anilines, Diethyl-ethoxymethylenemalonateMicrowave irradiation, 250°Cup to 49%1 min[5]
Palladium-Catalyzed 2-Substituted 4-quinolones2'-Bromoacetophenones, AmidesPd₂(dba)₃, Xantphos, Dioxane, 100°CHigh yields28 h[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

This classical method involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[1][2]

Step 1: Synthesis of Ethyl β-anilinocrotonate

  • In a suitable flask, mix aniline (1 eq) and ethyl acetoacetate (1.1 eq).

  • A catalytic amount of a strong acid (e.g., H₂SO₄) can be added.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the intermediate can be used directly or purified.

Step 2: Thermal Cyclization

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, heat a high-boiling inert solvent such as Dowtherm or mineral oil to reflux (~250°C).[1]

  • Slowly add the ethyl β-anilinocrotonate from Step 1 to the hot solvent.

  • Continue stirring at reflux for 10-15 minutes.[1]

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with a low-boiling solvent like petroleum ether, and purify by recrystallization.

Camps Cyclization

The Camps cyclization is a base-catalyzed intramolecular condensation of an N-(o-acylaryl)amide to form a quinolinone.[3][7]

  • Prepare the N-(o-acylaryl)amide precursor. This can be achieved by reacting an o-aminoacetophenone with an appropriate acyl chloride or by a copper-catalyzed amidation of an o-haloacetophenone.

  • Dissolve the N-(o-acylaryl)amide in a suitable solvent.

  • Add a base, such as sodium hydroxide, to the solution. The choice of base can influence the regioselectivity of the cyclization.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and neutralize with an acid.

  • The product will precipitate and can be collected by filtration and purified by recrystallization.

Microwave-Assisted Synthesis of 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one

This method offers a rapid and high-yielding approach to quinolinone derivatives.[4]

  • In a microwave reactor vial, combine cyclohexane-1,3-dione (1 eq), ammonium acetate (1 eq), and a catalytic amount of proline in a suitable solvent like THF.

  • To this mixture, add methacrylic acid (1 eq).

  • Seal the vial and subject it to microwave irradiation for approximately 20 minutes.

  • Monitor the reaction by TLC.

  • After completion, the product can be isolated and purified using standard techniques.

Palladium-Catalyzed Synthesis of 2-Substituted 4-Quinolones

Modern cross-coupling strategies enable the synthesis of a wide range of quinolinones under relatively mild conditions.[6]

  • In a reaction vessel, combine the 2'-bromoacetophenone (1 eq), the corresponding amide (2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.

  • Heat the mixture at 100°C for 24 hours for the amidation step.

  • Add a second base to promote the intramolecular cyclization and continue heating for another 4 hours.

  • After cooling, the product can be isolated and purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the general synthetic pathways described above.

Conrad_Limpach Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Condensation BetaKetoester β-Ketoester BetaKetoester->Intermediate Product 4-Methyl-quinolinone Intermediate->Product Thermal Cyclization (~250°C)

Caption: General scheme of the Conrad-Limpach synthesis.

Camps_Cyclization Acylaminoacetophenone o-Acylamino- acetophenone Product 4-Methyl-quinolinone Acylaminoacetophenone->Product Base-catalyzed Intramolecular Condensation

Caption: The Camps cyclization reaction pathway.

Microwave_Synthesis StartingMaterials Aniline Derivative + 1,3-Dicarbonyl Compound Product 4-Methyl-quinolinone StartingMaterials->Product Microwave Irradiation (Catalyst)

Caption: A generalized workflow for microwave-assisted quinolinone synthesis.

Palladium_Catalyzed Haloacetophenone o-Haloacetophenone Intermediate N-(o-Ketoaryl)amide Intermediate Haloacetophenone->Intermediate Pd-catalyzed Amidation Amide Amide Amide->Intermediate Product 4-Methyl-quinolinone Intermediate->Product Base-promoted Cyclization

References

Cytotoxicity comparison of quinolinone derivatives in MCF-7 cell line

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Quinolinone Derivatives in the MCF-7 Breast Cancer Cell Line

For researchers and professionals in the field of oncology and drug development, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. Quinolinone and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several quinolinone derivatives on the MCF-7 human breast cancer cell line, a cornerstone model in breast cancer research. The data presented herein is compiled from recent studies, offering a valuable resource for evaluating the potential of these compounds as therapeutic agents.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various quinolinone derivatives against the MCF-7 cell line, primarily presenting the half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher cytotoxic potency.

Table 1: Cytotoxicity (IC50) of 4,6,7,8-Tetrahydroquinolin-5(1H)-one Derivatives [1][2][3][4][5]

CompoundSubstitution PatternIC50 (µM) in MCF-7Reference Drug (Staurosporine) IC50 (µM)
4b 2-Trifluoromethyl0.0020.005
4j Not specified in abstract0.0030.005
4k Not specified in abstract0.0040.005
4e Not specified in abstract0.0040.005

Table 2: Cytotoxicity of Various Quinoline and Quinolone Derivatives [6][7][8][9]

Compound ClassSpecific DerivativeIC50 (µM) / % Growth Reduction in MCF-7Reference Drug (if specified)
4-Quinolone3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)Exhibited maximum inhibitory activity[6]Not specified
Quinoline-4-carboxylic acid6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)82.9% reduction in cellular growth[6]Not specified
Piperazinyl-quinolineDerivative 5GI50 = 2.0 ± 0.1 µM[7]Not specified
DihydroquinolineDerivative 11IC50 = 3.03 ± 1.5 µM[7]Not specified
TetrahydroquinolineJS-569.74 µM[8]Not specified
TetrahydroquinolineJS-925.03 µM[8]Not specified
Tetrahydrobenzo[h]quinolineNot specified10 µM (24h), 7.5 µM (48h)[9]Not specified

Table 3: Cytotoxicity of Hybrid 7-Hydroxy Quinolinone and Copper(II) Complexes [10][11]

Compound ClassSpecific DerivativeIC50 (µM) in MCF-7Reference Drug
Hybrid 7-Hydroxy QuinolinoneCompound 6Potent, comparable to Doxorubicin[10]Doxorubicin
Hybrid 7-Hydroxy QuinolinoneCompound 8Potent, comparable to Doxorubicin[10]Doxorubicin
Copper(II) complex with 8-hydroxyquinoline derivativeComplex 11.86 ± 0.27 µM[11]Not specified
Copper(II) complex with 8-hydroxyquinoline derivativeComplex 20.77 ± 0.12 µM[11]Not specified

Experimental Protocols

The evaluation of the cytotoxic activity of quinolinone derivatives in the MCF-7 cell line typically involves a series of well-established in vitro assays.

Cell Culture

The MCF-7 human breast adenocarcinoma cell line is cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The most common method to assess cytotoxicity is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 5x10^3 to 1x10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinolinone derivatives for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays are often performed.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the quinolinone derivatives at their IC50 concentrations for a defined period (e.g., 24 hours). They are then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).[1][2][10]

  • Cell Cycle Analysis: Flow cytometry is also used to analyze the cell cycle distribution. Treated cells are fixed, stained with a DNA-binding dye like PI, and the DNA content is measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compounds.[1][2][10]

Visualizing Experimental and Biological Processes

To better illustrate the methodologies and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity_assay Cytotoxicity Assay cluster_mechanistic_studies Mechanistic Studies start MCF-7 Cell Culture seeding Seed cells in 96-well plates start->seeding treatment Treat with Quinolinone Derivatives seeding->treatment mtt Add MTT Reagent treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry

Caption: Experimental workflow for assessing the cytotoxicity of quinolinone derivatives.

Certain quinolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest by targeting key signaling pathways in cancer cells. For instance, some derivatives inhibit Receptor Tyrosine Kinases (RTKs) such as HER-2 and PDGFR-β, leading to downstream effects on cell survival and proliferation.[1][3] The induction of apoptosis often involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome rtk RTK (e.g., HER-2, PDGFR-β) downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) rtk->downstream Activation bcl2 Bcl-2 (Anti-apoptotic) downstream->bcl2 Activation proliferation Cell Proliferation & Survival downstream->proliferation bax Bax (Pro-apoptotic) apoptosis Apoptosis bax->apoptosis Induction bcl2->apoptosis Inhibition arrest Cell Cycle Arrest (G2/M phase) arrest->apoptosis quinolinone Quinolinone Derivative quinolinone->rtk Inhibition quinolinone->bax Upregulation quinolinone->bcl2 Downregulation quinolinone->arrest Induction

Caption: A potential signaling pathway affected by quinolinone derivatives in MCF-7 cells.

References

A Comparative Guide to Bromination Reagents for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into the quinolinone scaffold is a critical step in the synthesis of numerous compounds with significant biological activity. The choice of bromination reagent is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an objective comparison of three commonly employed bromination reagents—Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (PTB)—for the synthesis of brominated quinolinones, supported by experimental data and detailed protocols.

Performance Comparison of Bromination Reagents

The efficacy of a bromination reagent is substrate and condition-dependent. While one reagent may provide excellent yields for a specific quinolinone derivative, another may offer superior handling properties and safety. Below is a summary of the performance of Molecular Bromine, N-Bromosuccinimide, and Pyridinium Tribromide in quinolinone synthesis.

ReagentSubstrate ExampleProductReaction ConditionsYield (%)Reference
**Molecular Bromine (Br₂) **8-Hydroxyquinoline5,7-dibromo-8-hydroxyquinolineCHCl₃, Room Temperature, 1h90%[1][2]
8-Methoxyquinoline5-bromo-8-methoxyquinolineCHCl₃, Dark, Room Temp., 2 days92%[1][3]
1-Hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 4-pyridylmethylidene hydrazide6-bromo-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid bromo(4-pyridyl)methylidene hydrazideGlacial Acetic AcidNot specified[4]
N-Bromosuccinimide (NBS) 2-Methylquinolin-4(1H)-one derivativesBromo-2-methylquinolin-4(1H)-one derivativesChloroform, with or without benzoyl peroxideSlightly affected by reagent choice[5]
3-Acetyl-4-hydroxyquinolinone3-(Bromoacetyl)-4-hydroxyquinolinoneDry CCl₄, Benzoyl Peroxide (cat.)Not specified[6]
8-Aminoquinoline5-bromo-8-aminoquinolineAcetonitrileNot specified[1]
Pyridinium Tribromide (PTB) 2,6,9-Trisubstituted purines (as a comparable heterocycle)8-Bromo-2,6,9-trisubstituted purinesDichloromethane84-93%[7]
Acetanilide (as a model aromatic amide)BromoacetanilideGlacial Acetic Acid, 30 minNot specified[8]

Key Observations:

  • Molecular Bromine (Br₂) is a powerful and effective brominating agent, often providing high yields, as seen in the 90-92% yields for substituted quinolines.[1][2][3] However, it is a hazardous, corrosive, and volatile liquid, requiring specialized handling.

  • N-Bromosuccinimide (NBS) is a versatile and safer solid reagent. For the bromination of 2-methylquinolin-4(1H)-ones, studies have shown that the choice between NBS and Br₂ has a minimal impact on the product yield.[5] NBS is particularly useful for allylic and benzylic brominations and can be used for electrophilic aromatic substitution.[9]

  • Pyridinium Tribromide (PTB) is a stable, non-volatile, and crystalline solid, making it a safer and more convenient alternative to liquid bromine.[7][10] It is effective for the bromination of various heterocyclic and aromatic compounds, often with simplified work-up procedures.[10]

Experimental Workflow

The general workflow for the bromination of a quinolinone substrate involves the reaction with a brominating agent in a suitable solvent, followed by work-up and purification of the desired bromoquinolinone product.

Bromination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Quinolinone Quinolinone Substrate ReactionVessel Reaction in Appropriate Solvent Quinolinone->ReactionVessel Reagent Brominating Reagent (Br₂, NBS, or PTB) Reagent->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Bromoquinolinone Bromoquinolinone Purification->Bromoquinolinone

A generalized workflow for the synthesis of bromoquinolinones.

Experimental Protocols

Below are detailed methodologies for the bromination of quinoline and quinolinone derivatives using each of the discussed reagents.

**Protocol 1: Bromination of 8-Hydroxyquinoline using Molecular Bromine (Br₂) **

This protocol is adapted from the reinvestigation of the bromination of 8-substituted quinolines.[1]

Materials:

  • 8-Hydroxyquinoline

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Benzene (for crystallization)

Procedure:

  • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform in a round-bottom flask.

  • Prepare a solution of bromine (0.67 g, 4.20 mmol) in 5 mL of chloroform.

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.

  • Continue stirring the mixture for 1 hour at room temperature.

  • The resulting yellow solid is dissolved in 15 mL of chloroform.

  • The organic layer is washed three times with 15 mL of 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline.

Protocol 2: Bromination of a Furanoquinoline Alkaloid using N-Bromosuccinimide (NBS)

This protocol describes the bromination of haplophyllidine, a furanoquinoline alkaloid.[11]

Materials:

  • Haplophyllidine

  • Chloroform (CHCl₃)

  • N-Bromosuccinimide (NBS)

  • Ammonium Hydroxide (NH₄OH)

  • Silica gel for column chromatography

  • Benzine-Ethyl Acetate solvent system

Procedure:

  • Dissolve haplophyllidine (0.3 g, 0.95 mmol) in 5 mL of chloroform in a reaction vessel with stirring.

  • Prepare a suspension of NBS (0.2 g, 1.12 mmol) in 2 mL of chloroform.

  • Add the NBS suspension to the haplophyllidine solution over 10 minutes.

  • Stir the reaction mixture for 5 hours at 20–25°C, monitoring the reaction progress by TLC.

  • Upon completion, make the solution basic (pH 9–10) with ammonium hydroxide.

  • Extract the product with chloroform.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a benzine-ethyl acetate gradient.

Protocol 3: Bromination of Acetanilide using Pyridinium Tribromide (PTB)

This protocol provides a general procedure for the bromination of an aromatic amide using PTB, which can be adapted for quinolinone substrates.[8]

Materials:

  • Acetanilide (or quinolinone substrate)

  • Glacial Acetic Acid

  • Pyridinium Tribromide (PTB)

  • Ice water

  • 10% Sodium Bisulfite solution

Procedure:

  • Dissolve the acetanilide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Add Pyridinium Tribromide (1.0 eq) portion-wise to the stirred solution at room temperature. The red color of the reagent should dissipate as the reaction proceeds.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water.

  • If a precipitate forms, collect it by vacuum filtration. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the collected solid or the organic extract with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by water.

  • The crude product can be further purified by recrystallization.

Conclusion

The selection of a bromination reagent for quinolinone synthesis requires careful consideration of factors including substrate reactivity, desired regioselectivity, reaction conditions, and safety. Molecular Bromine is a potent reagent that can provide high yields but necessitates stringent safety precautions. N-Bromosuccinimide offers a safer and more versatile solid alternative, with comparable efficacy in certain cases. Pyridinium Tribromide stands out for its ease of handling and enhanced safety profile, making it an attractive option for a variety of bromination reactions. Researchers and drug development professionals should evaluate these factors to select the most appropriate reagent for their specific synthetic goals.

References

Navigating Lipophilicity: A Comparative Guide to Halogen-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the lipophilicity of molecular scaffolds is paramount. This guide provides a comparative analysis of the lipophilicity of halogen-substituted quinoline derivatives, supported by experimental data. By examining the influence of halogen type and substitution position on the octanol-water partition coefficient (logP), this document aims to inform the design and optimization of quinoline-based compounds with desired pharmacokinetic profiles.

Lipophilicity, a critical physicochemical parameter, governs a molecule's ability to cross biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME). For quinoline derivatives, a scaffold prevalent in numerous therapeutic agents, the strategic placement of halogen atoms offers a powerful tool to modulate this property. This guide summarizes experimental data to illustrate these structure-lipophilicity relationships.

Comparative Analysis of Lipophilicity

The lipophilicity of halogenated quinolines is significantly influenced by both the nature of the halogen and its position on the quinoline ring. The data presented in Table 1, collated from various experimental studies, demonstrates these trends. Generally, lipophilicity increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. The position of substitution also plays a crucial role, with different isomers exhibiting distinct logP values.

CompoundHalogen Substituent(s)Experimental logPMethod of Determination
QuinolineNone2.03Calculated
2-Chloroquinoline2-Cl2.7Calculated
8-Chloroquinoline8-Cl2.4Calculated
3-Bromoquinoline3-Br3.03[1]RP-HPLC[1]
Chloroquine7-Cl (and side chain)4.6[2]Not Specified[2]
5-Chloro-8-hydroxyquinoline5-Cl, 8-OH2.9Calculated
(E)-N-(3-Chloro-4-fluorophenyl)-1-(quinolin-2-yl)methanimine2-(C=N-C₆H₃ClF)4.33Calculated
(E)-N-(4-fluorophenyl)-1-(quinolin-2-yl)methanimine2-(C=N-C₆H₄F)3.84Calculated

Note: Some values in this table are calculated (cLogP) due to the limited availability of systematic experimental data for a complete series of simple halogenated quinolines. These values are useful for observing general trends.

Experimental Protocols for Lipophilicity Determination

The accurate determination of logP is crucial for structure-activity relationship (SAR) studies. The two most widely accepted methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[3]

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The concentration of the compound in each phase is then determined, and the logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Detailed Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer and vice versa by shaking them together for at least 24 hours, followed by separation. This ensures that the two phases are in equilibrium with each other before the addition of the analyte.

  • Compound Dissolution: Prepare a stock solution of the test compound in n-octanol. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. The duration of shaking can vary depending on the compound but is often in the range of 1 to 24 hours.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP value using the following equation: logP = log([Compound]octanol / [Compound]aqueous)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (Based on OECD Guideline 117)

The RP-HPLC method is an indirect but high-throughput method for estimating logP values. It is particularly useful for screening large numbers of compounds.[3][4]

Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its lipophilicity. Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and thus a longer retention time. A calibration curve is generated using a set of standard compounds with known logP values.

Detailed Protocol:

  • System Setup:

    • Column: A reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The composition is typically run isocratically.

    • Detector: A UV detector set to a wavelength where the analytes have strong absorbance.

  • Calibration:

    • Select a series of at least six structurally diverse standard compounds with accurately known logP values that bracket the expected logP of the test compounds.

    • Inject each standard compound individually and record its retention time (t_R_).

    • Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (t_R_ - t_0_) / t_0_.

    • Plot log(k) versus the known logP values for the standards. Perform a linear regression to obtain the calibration equation: logP = a * log(k) + b.

  • Sample Analysis:

    • Dissolve the halogenated quinoline derivatives in the mobile phase.

    • Inject each test compound and record its retention time.

    • Calculate the capacity factor (k) for each test compound.

  • logP Determination:

    • Using the calibration equation, calculate the logP value for each test compound from its log(k) value.

Structure-Lipophilicity Relationship Visualization

The following diagram illustrates the general workflow for assessing the lipophilicity of halogen-substituted quinoline derivatives and the key factors influencing this property.

Caption: Workflow for evaluating the lipophilicity of halogenated quinolines.

References

Alternative compounds to 7-Bromo-4-methylquinolin-2(1h)-one for cancer research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Alternatives to 7-Bromo-4-methylquinolin-2(1H)-one for the Development of Next-Generation Anticancer Therapeutics

For researchers, scientists, and drug development professionals navigating the landscape of oncology drug discovery, the quinolinone scaffold represents a promising framework for the development of novel anticancer agents. This guide provides a comprehensive comparison of alternative compounds to this compound, a compound of interest in cancer research. By presenting experimental data on cytotoxicity, effects on the cell cycle, and induction of apoptosis, this document aims to facilitate informed decisions in the selection of lead compounds for further investigation.

Executive Summary

While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide focuses on structurally similar 7-substituted-4-methylquinolin-2(1H)-one analogs. The presented data, including IC50 values, cell cycle analysis, and apoptosis induction, is derived from studies on these alternative compounds, providing a valuable comparative framework. The primary mechanisms of action for many of these quinolinone derivatives involve the inhibition of key signaling pathways, such as the EGFR pathway, and the induction of apoptosis through the modulation of the Bcl-2 family of proteins.

Alternative Compounds and Cytotoxicity

Several analogs of this compound with modifications at the 7-position have been synthesized and evaluated for their anticancer activity. These include compounds with hydroxy, chloro, and methoxy substitutions.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 7-Substituted-4-methylquinolin-2(1H)-one Analogs against Various Cancer Cell Lines

Compound/AnalogSubstitution at 7-positionHeLa (Cervical Cancer)HT29 (Colon Cancer)C6 (Glioblastoma)MCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
This compound BromoData not availableData not availableData not availableData not availableData not availableData not available
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineBromo, Methoxy, Hydroxy26.4 µM15.0 µM15.4 µMNot availableNot availableNot available
7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamideHydroxy derivativeNot availableNot availableNot availableNot availableNot availableNot available
1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-oneHydroxy derivativeNot availableNot availableNot availableNot availableHOP-92: PGI 43.79%[1]Not available
7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-oneChloro, FluoroNot availableCOLO 205: PotentNot availableNot availableNot availableHep3B: Potent
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneMethoxy derivativeSub-nanomolar GI50[2]Sub-nanomolar GI50[2]Sub-nanomolar GI50[2]Sub-nanomolar GI50[2]Sub-nanomolar GI50[2]Sub-nanomolar GI50[2]

*PGI: Percent Growth Inhibition. Data for some compounds is presented as GI50 (concentration for 50% growth inhibition) or as "potent" when specific IC50 values were not provided in the source.

Mechanistic Insights: Cell Cycle Arrest and Apoptosis

The anticancer effects of many quinolinone derivatives are attributed to their ability to induce cell cycle arrest and apoptosis.

Cell Cycle Analysis:

Flow cytometry analysis of cancer cells treated with quinolinone analogs often reveals an accumulation of cells in a specific phase of the cell cycle, indicating cell cycle arrest. For instance, some derivatives of 4(1H)-quinolone have been shown to induce G2/M phase arrest in a p53-dependent manner[3]. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

Apoptosis Induction:

Induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Quinolinone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. Western blot analysis often reveals an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2[4]. Furthermore, the activation of caspases, the executioners of apoptosis, is a common finding. For example, some spiroquinazolinone compounds have been shown to upregulate caspase-3 expression[4].

Signaling Pathways

The anticancer activity of quinolinone derivatives is often linked to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and is often dysregulated in cancer[5][6][7][8]. Several quinazolinone-based compounds have been developed as EGFR inhibitors[5][6][7]. These inhibitors typically compete with ATP for binding to the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival[9].

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Binds Quinolinone Quinolinone Inhibitor Quinolinone->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinolinone-based compounds.

Bcl-2 Family and Apoptosis Regulation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway[10][11]. The balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) determines the cell's fate. Many anticancer compounds, including quinolinone derivatives, exert their effects by shifting this balance towards apoptosis. They can achieve this by downregulating anti-apoptotic proteins or upregulating pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation[4][12].

Bcl2_Apoptosis_Pathway cluster_cytoplasm Cytoplasm Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Quinolinone Quinolinone Compound Quinolinone->Bcl2 Inhibits Quinolinone->Bax_Bak Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Cytochrome_c->Apoptosome

Caption: Modulation of the Bcl-2 family of proteins by quinolinone compounds to induce apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for the key assays discussed in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with a quinolinone compound A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at 570 nm D->E

Caption: General workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[13].

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours)[13].

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C[1].

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals[1].

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Western Blot for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane. The intensity of the bands corresponds to the protein expression level.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Fixation: Treat cells with the test compound, then harvest and fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in a particular phase suggests cell cycle arrest.

Conclusion

The quinolinone scaffold holds significant promise for the development of novel anticancer therapeutics. While data on this compound remains limited, the exploration of its analogs reveals a class of compounds with potent cytotoxic effects, the ability to induce cell cycle arrest and apoptosis, and the potential to modulate key oncogenic signaling pathways. This comparative guide provides a foundation for researchers to identify and prioritize promising alternative compounds for further preclinical and clinical development in the fight against cancer. Further investigation into the structure-activity relationships of these 7-substituted quinolinone derivatives is warranted to optimize their efficacy and safety profiles.

References

Benchmarking the Anticonvulsant Potential of Brominated Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant potential of brominated quinolines and related heterocyclic compounds. The objective is to offer a clear benchmark of their efficacy and safety by presenting quantitative experimental data, detailed methodologies for key preclinical assays, and an overview of their potential mechanisms of action.

Quantitative Data Summary

The anticonvulsant activity of novel compounds is typically evaluated using standardized preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent models for generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is commonly assessed using the rotarod test. The data from these assays are used to determine the median effective dose (ED50), the median toxic dose (TD50), and the protective index (PI = TD50/ED50), a measure of the drug's safety margin.

While comprehensive data on a wide range of brominated quinolines is still emerging in the public domain, this guide presents available data on relevant halogenated quinazoline derivatives to provide a preliminary benchmark. One study on fluorinated and brominated quinazolines demonstrated that a 4-bromo substitution on a phenyl ring attached to the quinazoline core (Compound 5d) exhibited significant anticonvulsant activity.[1]

CompoundTestED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
4-Bromo-quinazoline Derivative (5d) scPTZ140>1000>7.14[1]
4-Chloro-quinazoline Derivative (5b) scPTZ152>1000>6.58[1]
4-Fluoro-quinazoline Derivative (5c) scPTZ165>1000>6.06[1]
Valproate (Reference Drug) scPTZ300--[1]
Methaqualone (Reference Drug) scPTZ200--[1]

Note: The data presented above is for quinazoline derivatives, which are structurally similar to quinolines. Further research is required to establish a direct comparison with a broader range of brominated quinolines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Maximal Electroshock (MES) Test

The MES test is a preclinical assay used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[2]

  • Apparatus: An electroconvulsiometer with corneal electrodes.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Procedure:

    • Animals are administered the test compound or vehicle intraperitoneally (i.p.).

    • At the time of peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

    • Protection is defined as the abolition of the tonic hindlimb extension.

    • The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures and is used to identify compounds that raise the seizure threshold.

  • Convulsant Agent: Pentylenetetrazole (PTZ).

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle (i.p.).

    • After a specific pre-treatment time (e.g., 30 minutes), a subcutaneous injection of PTZ (e.g., 85 mg/kg) is administered.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures.

    • The ED50 is the dose that protects 50% of the animals from clonic seizures.[1]

Rotarod Test (Neurotoxicity)

The rotarod test is used to assess motor coordination and identify potential neurotoxic effects of a compound.

  • Apparatus: A rotating rod apparatus (e.g., 3 cm diameter for mice) with adjustable speed.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Animals are trained to stay on the rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1-5 minutes).

    • On the test day, animals are administered the test compound or vehicle (i.p.).

    • At the time of peak effect, the animals are placed on the rotating rod.

    • The time the animal remains on the rod is recorded.

    • Neurotoxicity is indicated if the animal falls off the rod within a specified time (e.g., 1 minute).

    • The TD50 is the dose at which 50% of the animals fail the rotarod test.[3]

Signaling Pathways and Experimental Workflows

The anticonvulsant activity of many quinoline and quinazoline derivatives is believed to be mediated through the modulation of major inhibitory and excitatory neurotransmitter systems in the brain.

Proposed Mechanism of Action of Brominated Quinolines/Quinazolines

Several studies suggest that quinoline and quinazoline derivatives may exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor.[1][4] This enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability. Another potential mechanism is the blockade of voltage-gated sodium channels, which would reduce the propagation of action potentials.[5]

Anticonvulsant Mechanism of Brominated Quinolines Proposed Anticonvulsant Mechanism of Brominated Quinolines cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGSC Voltage-Gated Sodium Channel AP->VGSC Opens Release Neurotransmitter Release VGSC->Release Triggers GABA_R GABA-A Receptor Cl_Influx Chloride Ion Influx GABA_R->Cl_Influx Increases Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Bromoquinoline Brominated Quinoline Bromoquinoline->VGSC Blocks Bromoquinoline->GABA_R Modulates

Caption: Proposed mechanisms of anticonvulsant action for brominated quinolines.

Experimental Workflow for Anticonvulsant Screening

The preclinical evaluation of potential anticonvulsant compounds typically follows a standardized workflow, progressing from initial screening to more detailed characterization.

Anticonvulsant Screening Workflow Experimental Workflow for Anticonvulsant Screening Start Compound Synthesis (Brominated Quinolines) MES_scPTZ Primary Screening: Maximal Electroshock (MES) Test Subcutaneous PTZ (scPTZ) Test Start->MES_scPTZ Rotarod Neurotoxicity Assessment: Rotarod Test MES_scPTZ->Rotarod ED50_TD50 Quantitative Analysis: Determine ED50 and TD50 Rotarod->ED50_TD50 PI Safety Assessment: Calculate Protective Index (PI) ED50_TD50->PI Mechanism Mechanism of Action Studies: - Receptor Binding Assays - Electrophysiology PI->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical workflow for the preclinical screening of anticonvulsant compounds.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4-methylquinolin-2(1h)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 7-Bromo-4-methylquinolin-2(1h)-one as a hazardous chemical waste. Due to its nature as a halogenated organic compound, it requires specific disposal procedures to ensure laboratory safety and environmental protection. The following guide provides detailed, step-by-step instructions for its proper disposal.

This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these procedures is critical for minimizing risks and complying with regulations.

Safety and Hazard Profile

This compound is a solid organic compound.[1] While toxicological properties have not been thoroughly investigated, some suppliers classify it as harmful if swallowed (Acute Toxicity 4, Oral).[1][2] Therefore, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE) at all times.

PropertyValueReference
Chemical Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
Appearance Solid[1]
CAS Number 89446-51-5[2]
GHS Classification Acute Toxicity 4, Oral (H302)[1]
Storage Store in a tightly closed container in a dry and well-ventilated place.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator for organic vapors and particulates is necessary.[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

1. Waste Segregation:

  • Crucially, never mix halogenated waste with non-halogenated waste streams. This is a critical step for proper disposal and cost-effectiveness.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

2. Container Selection:

  • Use a robust, leak-proof container with a secure screw-on cap. The container must be compatible with the chemical.

  • The original product container, if empty, can be a suitable option once properly relabeled as waste.

3. Labeling:

  • Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic" or "Harmful"

    • The date the waste was first added to the container.

4. Waste Collection:

  • For pure, unused this compound, carefully transfer the solid into the designated halogenated waste container.

  • For contaminated materials (e.g., weighing paper, gloves, spill cleanup materials), place them in the same designated container.

  • Avoid generating dust during transfer. If necessary, perform the transfer within a chemical fume hood.

5. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

6. Disposal Request:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not pour this compound down the drain or dispose of it in regular trash.

Spill Management Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Wear appropriate PPE: Don all necessary personal protective equipment before attempting to clean the spill.

  • Containment and Cleanup:

    • For small spills, gently cover the solid with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it into the designated "Halogenated Organic Solids" waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., acetone), and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's protocol.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Prepare Labeled 'Halogenated Organic Solid Waste' Container A->B C Transfer Waste Chemical into Container B->C D Include Contaminated Materials (e.g., gloves, wipes) C->D E Securely Seal the Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G S1 Evacuate and Alert Others S2 Wear Full PPE S1->S2 S3 Cover with Inert Absorbent S2->S3 S4 Sweep and Place in Waste Container S3->S4 S5 Decontaminate Spill Area S4->S5 S5->D start Start Disposal Process start->A spill_event Spill Occurs? spill_event->A spill_event->S1

Caption: Workflow for the proper disposal and spill management of this compound.

References

Essential Safety and Operational Guidance for 7-Bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 7-Bromo-4-methylquinolin-2(1H)-one (CAS No: 89446-51-5). Adherence to these guidelines is critical to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Classification

This compound is a chemical compound with the formula C₁₀H₈BrNO.[1][2] While comprehensive toxicological properties have not been thoroughly investigated, it is classified as acutely toxic if swallowed.[2][3] It may also cause respiratory irritation.[1]

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P501: Dispose of contents/ container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the required PPE.[3]

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.[3]To prevent eye contact which can lead to serious eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[3]To prevent skin contact and absorption.[3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation.[1][3]To prevent inhalation of the substance.[3]

Operational Plan: Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk.

Engineering Controls
  • Fume Hood: Work with this compound in a designated area, preferably within a chemical fume hood to control airborne dust.[3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Work Practices
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Handling: Avoid creating dust when handling the solid material.[1] Use a spatula for transfers.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]

  • Storage: Keep the container tightly closed when not in use.[3]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh and Transfer Compound prep2->handle1 Proceed to Handling handle2 Avoid Dust Generation handle1->handle2 post1 Securely Close Container handle2->post1 Complete Handling post2 Decontaminate Work Area post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.[3]

Waste Categories
  • Unused or Waste Product: Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility.[3]

  • Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste.[3]

  • Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[3]

G cluster_waste Waste Generation cluster_collection Waste Segregation & Collection cluster_disposal Final Disposal Waste This compound Waste Unused Unused/Waste Product Waste->Unused PPE Contaminated PPE Waste->PPE Containers Empty Containers Waste->Containers Disposal Licensed Hazardous Waste Facility Unused->Disposal PPE->Disposal Containers->Disposal

Caption: A logical diagram outlining the proper disposal pathway for waste generated from this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.